molecular formula C3H9BO2 B104398 1-Propylboronic acid CAS No. 17745-45-8

1-Propylboronic acid

Cat. No.: B104398
CAS No.: 17745-45-8
M. Wt: 87.92 g/mol
InChI Key: JAQOMSTTXPGKTN-UHFFFAOYSA-N
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Description

Propylboronic acid (CAS 17745-45-8) is a valuable organoboron building block and biochemical reagent with significant applications in scientific research and development. Its molecular formula is C₃H₉BO₂, with a molecular weight of 87.91 g/mol. It typically presents as a white to off-white crystalline powder . In pharmaceutical research, propylboronic acid serves as a versatile synthetic intermediate. It has been utilized in the synthesis of nucleotidase inhibitors and as a key building block for active pharmaceutical ingredients, including certain antiviral and antibacterial drugs . The boronic acid functional group is a critical pharmacophore in several FDA-approved drugs, where it often acts by forming reversible covalent bonds with active-site serine residues in target enzymes, such as the 20S proteasome . This mechanism is also exploited in the development of β-lactamase inhibitors to combat antibiotic resistance, where boronic acids mimic the high-energy tetrahedral intermediate of β-lactam hydrolysis . Beyond pharmaceuticals, the unique properties of boronic acids are being explored in agrochemical discovery for developing new fungicides and plant resistance inducers . In materials science, research focuses on boronic acid-based materials for their ability to interact with cell surfaces via reversible binding to cis-diols found in glycans, showing promise for targeted drug delivery, cellular imaging, and biosensing . Furthermore, boronic acids participate in accelerated click chemistry reactions, useful for the late-stage functionalization of complex molecules and the synthesis of heterocycles like thiazolidines and diazaborines . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

propylboronic acid
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InChI

InChI=1S/C3H9BO2/c1-2-3-4(5)6/h5-6H,2-3H2,1H3
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InChI Key

JAQOMSTTXPGKTN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

B(CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9BO2
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DSSTOX Substance ID

DTXSID90325794
Record name Propylboronic acid
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Molecular Weight

87.92 g/mol
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CAS No.

17745-45-8
Record name B-Propylboronic acid
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Record name 1-Propylboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Propylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-propylboronic acid. Boronic acids are a class of organoboron compounds that serve as crucial intermediates in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This document details a robust and widely-used synthetic protocol via the Grignard reaction, outlines key characterization data, and presents the mechanistic role of alkylboronic acids in carbon-carbon bond formation. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis of this compound

The most prevalent and efficient method for synthesizing alkylboronic acids, including this compound, involves the reaction of a Grignard reagent with a trialkyl borate, typically at low temperatures, followed by acidic hydrolysis.[4][5][6] This method is valued for its high yield, operational simplicity, and the ready availability of starting materials.

The overall reaction is as follows:

  • Grignard Reagent Formation: CH₃CH₂CH₂Br + Mg → CH₃CH₂CH₂MgBr

  • Reaction with Trialkyl Borate: CH₃CH₂CH₂MgBr + B(OR)₃ → CH₃CH₂CH₂B(OR)₂ + MgBr(OR)

  • Hydrolysis: CH₃CH₂CH₂B(OR)₂ + 2H₂O → CH₃CH₂CH₂B(OH)₂ + 2ROH

Synthetic Workflow

The logical flow from starting materials to the final product is depicted in the diagram below. This process involves the initial formation of the organometallic Grignard reagent, its subsequent reaction with an electrophilic boron source, and a final hydrolysis step to yield the boronic acid.

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of alkylboronic acids via Grignard reagents.[5][7]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromopropane

  • Trimethyl borate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 2 M)

  • Sodium sulfate (anhydrous)

  • Hexanes

Procedure:

  • Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Grignard Formation: Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask. A solution of 1-bromopropane (1.0 eq) in anhydrous ether is added to the dropping funnel. A small portion of the bromide solution is added to the magnesium. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle refluxing. The remaining 1-bromopropane solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: The Grignard solution is cooled to -78 °C using a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous ether is added dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis: The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid is added slowly to quench the reaction and hydrolyze the boronic ester. The mixture is stirred vigorously for 30 minutes.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is often a solid that can be purified by recrystallization from a suitable solvent system, such as an ether/hexane mixture, to yield this compound as a white solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in organic synthesis, primarily used as a coupling partner in the Suzuki-Miyaura reaction to form carbon-carbon bonds.[1][8] This reaction allows for the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[2] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the alkylboronic acid.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R²(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) Transmetal->Product RX Organohalide (R¹-X) RX->OxAdd Boronic This compound (R²-B(OH)₂) Boronate Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization and Physicochemical Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical properties and expected spectroscopic data.

Physicochemical Properties
PropertyValueReference
CAS Number 17745-45-8[9]
Molecular Formula C₃H₉BO₂[9][10]
Molecular Weight 87.91 g/mol -
Appearance Colorless to white crystalline powder[9]
Melting Point 104-111 °C[9]
Spectroscopic Data
TechniqueData
¹H NMR δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.4 (sext, 2H, -CH₂-), ~0.6 (t, 2H, -CH₂-B), ~4.5-5.5 (br s, 2H, -B(OH)₂)
¹³C NMR δ (ppm): ~18 (CH₃), ~17 (CH₂), ~15 (CH₂-B, broad due to quadrupolar boron)
¹¹B NMR δ (ppm): ~30-33 (referenced to BF₃·OEt₂)
IR ν (cm⁻¹): ~3300-3200 (broad, O-H stretch), ~2960-2870 (C-H stretch), ~1350 (B-O stretch)
Mass Spec (EI) m/z: 88 (M⁺), fragments corresponding to loss of H₂O and propyl group.

Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration. The B(OH)₂ protons are exchangeable and may not always be observed.

Experimental Protocols for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra are typically recorded on a 300 MHz or higher spectrometer. Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. ¹¹B NMR provides direct information about the electronic environment of the boron atom and is a key technique for characterizing boronic acids.[11][12]

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. This technique is primarily used to identify characteristic functional groups, such as the broad O-H and the B-O stretches.[13][14]

  • Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques (e.g., EI, ESI). This analysis confirms the molecular weight of the compound and can provide structural information based on the fragmentation pattern.[14]

  • Melting Point: The melting point is determined using a standard melting point apparatus and is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound.[9]

References

Physical and chemical properties of 1-propylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 1-propylboronic acid, a versatile organoboron compound with applications in organic synthesis and materials science. This document consolidates key data, outlines experimental methodologies, and visualizes fundamental chemical transformations to serve as a comprehensive resource for laboratory and development work.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is an organoboron compound characterized by a propyl group attached to a boronic acid moiety.

Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental setups.

PropertyValueReference(s)
Molecular Formula C₃H₉BO₂[2]
Molecular Weight 87.91 g/mol [2]
CAS Number 17745-45-8[2]
Appearance White to off-white crystalline powder or solid[1]
Melting Point 105-108 °C[1]
Boiling Point (Predicted)N/A
Density (Predicted)N/A
Solubility

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the behavior of structurally similar boronic acids, such as phenylboronic acid, general solubility trends can be inferred. Boronic acids typically exhibit higher solubility in polar organic solvents. For instance, this compound is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 100 mg/mL.[3] The esterification of boronic acids generally enhances their solubility in less polar organic solvents.[4]

The following table provides an estimated solubility profile based on general trends for alkylboronic acids. Researchers should determine precise solubility for their specific experimental conditions.

SolventExpected Solubility
WaterSparingly soluble
MethanolSoluble
EthanolSoluble
Tetrahydrofuran (THF)Soluble
Dichloromethane (DCM)Moderately soluble
Ethyl AcetateModerately soluble
HexanesSparingly soluble to insoluble
TolueneSparingly soluble

Chemical Properties and Reactivity

This compound is a Lewis acid due to the vacant p-orbital on the boron atom.[5] This characteristic governs much of its reactivity. It is known to be sensitive to air and moisture (hygroscopic).[2]

Stability and Storage

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation. It is incompatible with strong oxidizing agents and strong bases.

Key Chemical Reactions

This compound participates in several important chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. It can also undergo oxidation, hydrolysis, and esterification.

This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[6]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 1-Propylboronic_Acid This compound Product Propyl-Aryl Compound 1-Propylboronic_Acid->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Suzuki-Miyaura cross-coupling of this compound.

Boronic acids can be oxidized to the corresponding alcohols. This reaction is often carried out using an oxidizing agent such as hydrogen peroxide.[7]

Oxidation_Reaction 1-Propylboronic_Acid This compound Propanol 1-Propanol 1-Propylboronic_Acid->Propanol Boric_Acid Boric Acid 1-Propylboronic_Acid->Boric_Acid Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Propanol Oxidizing_Agent->Boric_Acid

Caption: Oxidation of this compound to 1-propanol.

This compound reacts with diols, such as pinacol, to form cyclic boronate esters. This is often used as a protecting group strategy for the boronic acid moiety.[8]

Boronate_Ester_Formation 1-Propylboronic_Acid This compound Boronate_Ester This compound Pinacol Ester 1-Propylboronic_Acid->Boronate_Ester Diol Diol (e.g., Pinacol) Diol->Boronate_Ester Water Water Boronate_Ester->Water Byproduct

Caption: Formation of a boronate ester from this compound.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of this compound, as well as its application in a Suzuki coupling reaction. These protocols are based on standard laboratory practices for alkylboronic acids and should be adapted and optimized for specific experimental conditions.

Synthesis of this compound

A common method for the synthesis of alkylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[9]

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Triisopropyl Borate cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Workup and Isolation cluster_step5 Step 5: Purification A 1-Bromopropane + Mg turnings in dry THF B Add Grignard solution to Triisopropyl borate in THF at -78 °C A->B C Quench with aqueous acid (e.g., HCl) B->C D Extract with organic solvent, dry, and concentrate C->D E Recrystallization or column chromatography D->E

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A solution of 1-bromopropane in anhydrous THF is added dropwise to initiate the formation of propylmagnesium bromide.

  • Borylation: The freshly prepared Grignard reagent is then added slowly to a solution of triisopropyl borate in anhydrous THF, maintained at a low temperature (typically -78 °C) under a nitrogen atmosphere.

  • Hydrolysis and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 2 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Purification

Crude this compound can be purified by recrystallization or column chromatography.[10]

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water or a mixture of ethyl acetate and hexanes).[11]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is used to confirm the presence of the propyl group and the hydroxyl protons of the boronic acid. The expected signals would include a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the boron atom. The hydroxyl protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms of the propyl group. The carbon atom directly bonded to the boron atom will be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for O-H stretching (a broad band around 3300 cm⁻¹), C-H stretching (around 2870-2960 cm⁻¹), and B-O stretching (a strong band around 1350 cm⁻¹).[12][13]

Suzuki-Miyaura Cross-Coupling Protocol

The following is a general procedure for the Suzuki coupling of this compound with an aryl bromide (e.g., 4-bromoanisole).[14][15]

Methodology:

  • To a reaction vessel, add the aryl bromide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Heat the reaction mixture with stirring (typically between 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its physical and chemical properties, including its solubility and reactivity, are key to its successful application in the laboratory. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and utilization of this compound. As with any chemical reagent, proper handling and safety precautions are paramount.

References

An In-depth Technical Guide to 1-Propylboronic Acid (CAS: 17745-45-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylboronic acid, also known as n-propylboronic acid, is an organoboron compound with the chemical formula CH₃(CH₂)₂B(OH)₂. It belongs to the class of boronic acids, which are characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. These compounds are notable for their versatility as synthetic intermediates, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Their stability, ease of handling, and relatively low toxicity make them valuable reagents in organic synthesis and medicinal chemistry.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReferences
CAS Number 17745-45-8[1]
Molecular Formula C₃H₉BO₂[1]
Molecular Weight 87.91 g/mol [1]
Appearance White to off-white solid/crystalline powder[1]
Melting Point 105-108 °C[2]
Boiling Point 170.8 ± 23.0 °C (Predicted)[2]
Density 0.925 ± 0.06 g/cm³ (Predicted)[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
pKa 10.31 ± 0.43 (Predicted)[2]

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on the known spectral properties of alkylboronic acids, the following are the expected nuclear magnetic resonance (NMR) characteristics.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the propyl chain.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~4.5 - 5.5Broad singlet2HB(OH )₂
~1.3 - 1.5Sextet2H-CH₂-CH₂ -CH₃
~0.8 - 1.0Triplet3H-CH₂-CH₂-CH₃
~0.4 - 0.6Triplet2HCH₂ -CH₂-CH₃

Note: The chemical shifts are estimates and can vary depending on the solvent and concentration. The protons of the B(OH)₂ group are often broad and may exchange with deuterium in deuterated solvents.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum of this compound is expected to display three signals for the three carbon atoms of the propyl group. The carbon atom directly attached to the boron atom typically shows a broad signal and can sometimes be difficult to observe.[3]

Chemical Shift (δ) ppm (Predicted)Assignment
~18 - 22-CH₂-C H₂-CH₃
~16 - 20-CH₂-CH₂-C H₃
~10 - 15 (broad)C H₂-CH₂-CH₃

Synthesis of this compound

This compound can be synthesized through several established methods for preparing alkylboronic acids. The most common laboratory-scale synthesis involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes a general procedure for the synthesis of an alkylboronic acid, which can be adapted for this compound.

Materials:

  • 1-Bromopropane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate or triisopropyl borate

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 1-bromopropane in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small amount of the 1-bromopropane solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a color change).

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted, forming a cloudy grey solution of n-propylmagnesium bromide.[4]

  • Borylation:

    • In a separate flask, prepare a solution of trimethyl borate or triisopropyl borate in anhydrous diethyl ether or THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared n-propylmagnesium bromide solution to the cooled borate solution via a cannula or dropping funnel while maintaining the low temperature. This is crucial to prevent multiple additions of the Grignard reagent to the borate.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding aqueous hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford pure this compound as a white solid.

Synthesis_Workflow cluster_Grignard Grignard Reagent Formation cluster_Borylation Borylation cluster_Hydrolysis Hydrolysis & Purification PropylBromide 1-Bromopropane Grignard n-Propylmagnesium bromide PropylBromide->Grignard Anhydrous Ether/THF Mg Mg turnings Mg->Grignard BoronateEster Propylboronate Ester Intermediate Grignard->BoronateEster -78 °C TrialkylBorate Trialkyl Borate TrialkylBorate->BoronateEster FinalProduct This compound BoronateEster->FinalProduct Work-up & Recrystallization HCl Aqueous HCl HCl->FinalProduct

Synthesis of this compound via Grignard Reagent.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, with its primary application being in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This compound can be used to introduce a propyl group onto aromatic, heteroaromatic, or vinylic systems. This reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

General Reaction Scheme:

R-X + CH₃(CH₂)₂B(OH)₂ --[Pd catalyst, Base]--> R-CH₂(CH₂)₂CH₃

Where:

  • R = Aryl, Heteroaryl, Vinyl

  • X = I, Br, Cl, OTf

  • Pd catalyst = e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand

  • Base = e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using an alkylboronic acid.

Materials:

  • Aryl or vinyl halide (e.g., bromobenzene)

  • This compound

  • Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., aqueous sodium carbonate solution)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

  • To a reaction flask, add the aryl halide, this compound (typically 1.1-1.5 equivalents), and the palladium catalyst (typically 1-5 mol%).

  • Add the solvent and the aqueous base solution.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (often 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired propyl-substituted compound.

Suzuki_Coupling ArylHalide Aryl Halide (R-X) OxAdd Oxidative Addition ArylHalide->OxAdd PropylboronicAcid This compound Transmetalation Transmetalation PropylboronicAcid->Transmetalation Base Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_Aryl R-Pd(II)-X OxAdd->PdII_Aryl PdII_Aryl->Transmetalation PdII_Aryl_Propyl R-Pd(II)-Propyl Transmetalation->PdII_Aryl_Propyl RedElim Reductive Elimination PdII_Aryl_Propyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-Propyl) RedElim->Product

Generalized Suzuki-Miyaura Coupling Workflow.

Biological Activity and Relevance in Drug Discovery

While this compound itself is not known to have significant direct biological activity or to be involved in specific signaling pathways, the boronic acid functional group is a key pharmacophore in several approved drugs and clinical candidates. The most notable example is Bortezomib, a dipeptidyl boronic acid that acts as a proteasome inhibitor for the treatment of multiple myeloma.

The boron atom in boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules such as sugars, glycoproteins, and some amino acid side chains (e.g., serine). This property is exploited in the design of enzyme inhibitors, sensors for carbohydrates, and drug delivery systems.

This compound serves as a fundamental building block, allowing for the introduction of a simple alkyl group in the synthesis of more complex molecules that may possess biological activity. Its use in Suzuki and other cross-coupling reactions provides a straightforward method for drug development professionals to create novel chemical entities for screening and lead optimization.

Safety and Handling

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Hazard Statements (GHS):

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements (GHS):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to air and should be stored under an inert atmosphere in a freezer at -20°C.[2]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its stable, solid nature and predictable reactivity make it an important tool for researchers in academia and industry. While it does not possess significant intrinsic biological activity, its role as a synthetic building block in the development of new chemical entities for drug discovery is well-established. Proper handling and storage procedures are essential to ensure safety and maintain the integrity of this compound.

References

An In-depth Technical Guide to n-Propylboronic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Propylboronic acid is an organoboron compound with the chemical formula C₃H₉BO₂. As a member of the boronic acid class, it is characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. This structure imparts unique chemical properties, making it a valuable reagent in organic synthesis and a compound of interest in medicinal chemistry. Boronic acids, in general, are recognized for their role as enzyme inhibitors and their utility in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] This guide provides a comprehensive overview of the structure, properties, and potential applications of n-propylboronic acid, with a focus on data relevant to researchers in the pharmaceutical and chemical sciences.

Structure and Identification

The fundamental structure of n-propylboronic acid consists of a propyl group attached to a dihydroxyboryl group. Key identifiers and structural representations are summarized below.

IdentifierValue
IUPAC Name Propylboronic acid
CAS Number 17745-45-8
Chemical Formula C₃H₉BO₂
SMILES CCCB(O)O
InChI InChI=1S/C3H9BO2/c1-2-3-4(5)6/h5-6H,2-3H2,1H3

Physicochemical and Safety Data

The physical, chemical, and safety properties of n-propylboronic acid are crucial for its handling, application, and storage. The following tables summarize the available quantitative data.

Table 1: Physical and Chemical Properties of n-Propylboronic Acid

PropertyValueSource
Molecular Weight 87.91 g/mol [2]
Appearance White to off-white crystalline powder or flakes[3]
Melting Point 105-108 °C[3]
Boiling Point 170.8±23.0 °C (Predicted)[3]
Density 0.925±0.06 g/cm³ (Predicted)[3]
Solubility DMSO (Slightly), Methanol (Slightly)[3]
pKa 10.31±0.43 (Predicted)[3]

Table 2: Safety and Hazard Information for n-Propylboronic Acid

Hazard StatementCodeDescription
Causes skin irritationH315Irritating to the skin.
Causes serious eye irritationH319Irritating to the eyes.
May cause respiratory irritationH335May cause irritation to the respiratory tract.

Note: For complete safety information, refer to the full Safety Data Sheet (SDS) from a certified supplier.[4]

Experimental Protocols

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • n-Propylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, n-propylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture to the flask.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.

Biological Activity and Applications in Drug Development

Boronic acids have garnered significant attention in medicinal chemistry due to their ability to act as enzyme inhibitors.[5][6] The boron atom in the boronic acid moiety can form a stable, reversible covalent bond with the catalytic serine residues in many proteases, leading to the inhibition of their enzymatic activity.[7] This mechanism is the basis for the action of the successful anticancer drug Bortezomib, a peptide boronic acid that inhibits the proteasome.[1]

While specific studies on the biological activity of n-propylboronic acid are limited in the available literature, research on other boronic acids, such as phenylboronic acid, has provided insights into their potential therapeutic applications. For instance, phenylboronic acid has been shown to inhibit the migration of cancer cells by affecting the Rho/ROCK signaling pathway, which is crucial for cytoskeletal dynamics and cell motility.[8][9] The Rho-associated coiled-coil forming kinase (ROCK) is a downstream effector of the small GTPase Rho, and its activation leads to the phosphorylation of various substrates that regulate actin-myosin contractility.

Although direct evidence for n-propylboronic acid's interaction with the Rho/ROCK pathway is not available, its structural similarity to other biologically active boronic acids suggests it could be a subject for further investigation in this area.

Visualizations

To illustrate a key application of n-propylboronic acid, the following diagram outlines the general workflow of a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, n-Propylboronic Acid, Catalyst, and Base Solvent Add Degassed Solvent Reactants->Solvent 1. Heat Heat and Stir (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor 2. Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract 3. Dry Dry and Concentrate Extract->Dry 4. Purify Purify (e.g., Chromatography) Dry->Purify 5. Final_Product Coupled Product Purify->Final_Product Yields

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

n-Propylboronic acid is a versatile chemical compound with established utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While specific data on its biological activity and interactions with signaling pathways are still emerging, the broader class of boronic acids demonstrates significant potential in drug development, especially as enzyme inhibitors. The information compiled in this guide serves as a valuable resource for researchers and scientists working with or exploring the applications of n-propylboronic acid. Further investigation into its specific biological effects is warranted to fully elucidate its potential in medicinal chemistry.

References

An In-Depth Technical Guide to 1-Propylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-Propylboronic acid, a versatile organoboron compound with significant applications in organic synthesis and materials science. Its utility as a building block, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, makes it a valuable reagent in the development of novel pharmaceuticals and complex molecules.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are crucial for its application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₃H₉BO₂[1][2][3][4]
Molecular Weight 87.91 g/mol [1][4][5]
CAS Number 17745-45-8[1][2]
Appearance White to off-white or colorless crystalline solid/powder[2][5]
Melting Point 104.0 - 111.0 °C[2][5]
IUPAC Name Propylboronic acid[2]

Applications in Synthetic Chemistry and Drug Development

Boronic acids are a class of organoboranes characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[6] They function as Lewis acids and are renowned for their ability to form reversible covalent complexes with diols, amino acids, and other vicinal Lewis base donors.[6]

The primary application of this compound in research and drug development is its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions .[6] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. In this context, the propyl group of this compound is transferred to a transition metal catalyst (typically palladium-based) and subsequently coupled to an organic halide or triflate.

The significance of this reaction in drug development is immense, as it allows for the modular assembly of drug candidates, facilitating the exploration of structure-activity relationships (SAR) and the synthesis of targeted therapeutic agents. The boronic acid functional group is also found in several approved drugs, such as the chemotherapy agent bortezomib, where the boron atom plays a critical role in inhibiting proteasome activity.[6]

Logical Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the generalized workflow of a Suzuki-Miyaura coupling reaction, highlighting the role of this compound as a coupling partner. This process is fundamental to creating biaryl compounds and other complex structures from accessible building blocks.

SuzukiCoupling cluster_reactants Reactants & Conditions cluster_cycle Catalytic Cycle PropylboronicAcid This compound (R-B(OH)₂) Pd_Catalyst Pd(0) Catalyst Transmetalation Transmetalation [R'-Pd(II)-R] PropylboronicAcid->Transmetalation OrganicHalide Organic Halide / Triflate (R'-X) OxidativeAddition Oxidative Addition [R'-Pd(II)-X] OrganicHalide->OxidativeAddition Base Base (e.g., K₂CO₃) Base->Transmetalation Pd_Catalyst->OxidativeAddition OxidativeAddition->Transmetalation Transmetalation->Pd_Catalyst Product Coupled Product (R-R') Transmetalation->Product Reductive Elimination

Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.

Experimental Protocols: A Note for Researchers

Detailed, step-by-step experimental protocols for reactions involving this compound are highly specific to the desired product and reaction scale. Such methodologies are typically found within peer-reviewed scientific literature, such as articles in the Journal of Organic Chemistry or Synthesis, or in comprehensive chemical databases like SciFinder and Reaxys.

A general procedure for a Suzuki coupling would involve:

  • Inert Atmosphere: Assembling the reaction glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

  • Reagent Addition: Charging the reaction vessel with the organic halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., potassium carbonate).

  • Solvent: Adding an appropriate solvent system, often a mixture such as toluene/ethanol/water.

  • Heating: Heating the reaction mixture to the required temperature (e.g., 80-100 °C) and monitoring its progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cooling the reaction, performing an aqueous workup to remove inorganic salts, extracting the product with an organic solvent, and purifying it using column chromatography.

For precise experimental conditions, researchers are strongly encouraged to consult primary literature sources relevant to their specific synthetic target.

References

Spectroscopic Profile of 1-Propylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-propylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document outlines the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for the identification and characterization of this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The key nuclei for analysis are ¹H, ¹³C, and ¹¹B.

Table 1: ¹H NMR Spectroscopic Data for this compound (Typical)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.5 - 5.5br s2HB(OH )_2
~1.3 - 1.5m2H-CH_2-CH _2-B
~0.8 - 1.0t3HCH _3-CH_2-
~0.4 - 0.6t2H-CH _2-B

Note: The chemical shift of the B(OH)₂ protons can be highly variable and may exchange with residual water in the solvent, sometimes leading to a very broad signal or no observable peak at all.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Typical)

Chemical Shift (δ) (ppm)Assignment
~20 - 25C H₃-CH₂-
~18 - 22-CH₂-C H₂-B
~10 - 15 (broad)-C H₂-B

Note: The carbon atom directly attached to the boron often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus, and in some cases, it may not be observed at all.[1]

Table 3: ¹¹B NMR Spectroscopic Data for this compound (Typical)

Chemical Shift (δ) (ppm)Linewidth
~28 - 33Broad

Note: The chemical shift of the boron atom in boronic acids typically appears as a single, broad peak in this region.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound.

Table 4: Key IR Absorption Bands for this compound (Typical)

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
2960 - 2850StrongC-H stretch (aliphatic)
1465 - 1440MediumC-H bend (CH₂)
1380 - 1365MediumC-H bend (CH₃)
1350 - 1310StrongB-O stretch
1150 - 1000MediumC-C stretch
~700BroadO-B-O bend
Mass Spectrometry (MS)

Mass spectrometry of boronic acids can be complex due to their tendency to dehydrate and form cyclic boroxines (trimers). Electron Ionization (EI) often leads to extensive fragmentation.

Table 5: Expected Mass Spectrometry Data for this compound

m/zInterpretation
88[M]⁺ (Molecular Ion)
70[M - H₂O]⁺
43[C₃H₇]⁺
29[C₂H₅]⁺

Note: The observation of the molecular ion can be challenging. Derivatization or softer ionization techniques like Electrospray Ionization (ESI) may be employed to obtain a more prominent molecular ion peak.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for alkylboronic acids like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly of the labile B(OH)₂ protons.

  • ¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be sufficient to cover the range of 0-12 ppm.

  • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans may be required to obtain a good signal-to-noise ratio, especially for the carbon attached to boron.

  • ¹¹B NMR: Use a broadband probe tuned to the ¹¹B frequency. A boron-free quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[3] The spectral width should be set to cover the expected range for boronic acids (e.g., from -40 to 60 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is often the simplest method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. A Nujol mull can also be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or the pure KBr pellet/Nujol should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC). For GC-MS, derivatization to a more volatile ester (e.g., a pinacol ester) may be necessary. The electron energy is typically set to 70 eV.

  • Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution is then infused into the ESI source. This soft ionization technique is more likely to yield the molecular ion.

Visualization of Spectroscopic Workflow and Data Interrelation

The following diagrams illustrate the general workflow for spectroscopic analysis and how the different techniques provide complementary information for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_State Solid Sample (ATR, KBr, or Nujol) Sample->Solid_State Solution Dilute Solution (e.g., MeOH/ACN) Sample->Solution NMR NMR Spectrometer (¹H, ¹³C, ¹¹B) Dissolution->NMR IR FTIR Spectrometer Solid_State->IR MS Mass Spectrometer (EI or ESI) Solution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structural_Elucidation Structural Elucidation NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

Spectroscopic_Data_Interrelation Structure This compound (C₃H₉BO₂) H_NMR ¹H NMR: - Number of proton environments - Proton connectivity (coupling) - Integration (proton ratios) Structure->H_NMR C_NMR ¹³C NMR: - Number of carbon environments - Carbon skeleton Structure->C_NMR B_NMR ¹¹B NMR: - Presence and electronic  environment of boron Structure->B_NMR IR IR: - Presence of O-H group - Presence of B-O bond - Presence of C-H bonds Structure->IR MS MS: - Molecular weight - Fragmentation pattern Structure->MS

Caption: Interrelation of spectroscopic data for the structural confirmation of this compound.

References

A Technical Guide to 1-Propylboronic Acid: Commercial Availability and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylboronic acid (also known as n-propylboronic acid) is a versatile organoboron compound with significant applications in organic synthesis and drug discovery. Its utility as a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation, has made it an indispensable tool for medicinal chemists and process development scientists. This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity specifications, and detailed experimental protocols for its synthesis, purification, and analytical characterization.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity offered is around 98%, which is suitable for most research and development applications. Higher purity grades may be available upon request from some suppliers for more demanding applications.

Below is a summary of representative commercial sources and their stated product specifications. Please note that catalog numbers, pricing, and availability are subject to change and should be verified directly with the suppliers.

SupplierProduct NameCatalog Number (Example)Stated PurityAvailable Quantities
Thermo Scientific Chemicals This compound, 98%L19965.03≥97.5% (by aqueous acid-base titration)1 g, 5 g, 25 g
Fisher Scientific This compound, 98%AAL199650398%1 g, 5 g, 25 g
Sigma-Aldrich Propylboronic acidCIAH987F584498%Varies
MedchemExpress Propylboronic acidHY-W00747098.0%25 g, 100 g
Oakwood Chemical Propylboronic acid09217798%1 g, 5 g, 25 g, 100 g

Typical Physical and Chemical Properties:

PropertyValue
CAS Number 17745-45-8
Molecular Formula C₃H₉BO₂
Molecular Weight 87.91 g/mol
Appearance Colorless to white crystalline powder
Melting Point 105-108 °C[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and purity analysis of this compound. These protocols are based on established chemical literature for the synthesis and analysis of alkylboronic acids.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the reaction of a propylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.

Reaction Scheme:

Materials and Reagents:

  • 1-Bromopropane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Triisopropyl borate or trimethyl borate

  • Anhydrous solvent (diethyl ether or THF)

  • Hydrochloric acid (e.g., 2 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a portion of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

  • Borylation Reaction:

    • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve triisopropyl borate in anhydrous diethyl ether.

    • Cool the triisopropyl borate solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared propylmagnesium bromide solution to the cooled triisopropyl borate solution via a cannula or dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M hydrochloric acid with vigorous stirring. Continue adding acid until the aqueous layer is acidic (test with pH paper).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to remove unreacted starting materials and byproducts.

Materials and Reagents:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or water)

  • Standard recrystallization glassware (Erlenmeyer flask, hot plate, filtration apparatus)

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. A common technique is to use a binary solvent system, such as ethyl acetate and hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to dissolve the solid with gentle heating.

  • Crystallization: Once the solid is dissolved, slowly add the less soluble solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified this compound crystals under vacuum.

Purity Analysis

The purity of this compound is typically assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). The exact ratio should be optimized to achieve good separation. A typical starting point could be 30:70 (v/v) acetonitrile:water.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a solution of the sample to be analyzed at a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method).

NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying any organic impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Solvent:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the chosen deuterated solvent.

  • ¹H NMR Analysis:

    • Acquire the proton NMR spectrum.

    • Expected Chemical Shifts (in CDCl₃):

      • ~0.9 ppm (triplet, 3H, -CH₃)

      • ~1.4 ppm (sextet, 2H, -CH₂-CH₃)

      • ~0.8 ppm (triplet, 2H, -B-CH₂-)

      • A broad singlet for the -B(OH)₂ protons, which may be exchangeable with residual water in the solvent.

  • ¹³C NMR Analysis:

    • Acquire the carbon-13 NMR spectrum.

    • Expected Chemical Shifts (in CDCl₃):

      • ~17 ppm (-CH₃)

      • ~18 ppm (-CH₂-CH₃)

      • The carbon attached to boron (-B-CH₂-) may be broad or not observed due to quadrupolar relaxation.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway 1-Bromopropane 1-Bromopropane Propylmagnesium Bromide Propylmagnesium Bromide 1-Bromopropane->Propylmagnesium Bromide + Mg (Anhydrous Ether) Mg Mg Mg->Propylmagnesium Bromide Boronic Ester Intermediate Boronic Ester Intermediate Propylmagnesium Bromide->Boronic Ester Intermediate + Trialkyl Borate (Low Temperature) Trialkyl Borate Trialkyl Borate Trialkyl Borate->Boronic Ester Intermediate This compound This compound Boronic Ester Intermediate->this compound + H3O+ (Hydrolysis) H3O+ H3O+ H3O+->this compound

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Workflow for Purity Analysis

Purity_Analysis_Workflow Sample Sample Dissolve_in_Solvent Dissolve in Appropriate Solvent Sample->Dissolve_in_Solvent HPLC_Analysis HPLC-UV Analysis Dissolve_in_Solvent->HPLC_Analysis NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Dissolve_in_Solvent->NMR_Analysis Purity_Report Purity Report HPLC_Analysis->Purity_Report Structural_Confirmation Structural Confirmation NMR_Analysis->Structural_Confirmation

Caption: Workflow for the Purity Analysis of this compound.

Conclusion

This compound is a commercially accessible and highly valuable reagent for synthetic and medicinal chemistry. Understanding its commercial landscape, typical purity, and the methodologies for its synthesis, purification, and analysis is crucial for its effective application in research and development. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals working with this important building block.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Alkylboronic Acids in Organic Chemistry

Alkylboronic acids and their derivatives have emerged from relative obscurity to become indispensable tools in modern organic chemistry and medicinal chemistry.[1][2] Initially synthesized in 1860, their unique properties—mild Lewis acidity, stability, low toxicity, and versatile reactivity—have established them as crucial building blocks in synthesis and key pharmacophores in drug design.[1][3] This guide provides a comprehensive overview of the core principles of alkylboronic acids, including their synthesis, properties, and applications, with a focus on practical data and experimental methodologies for professionals in the field.

Core Concepts: Structure, Properties, and Stability

Structure and Electronic Properties

Alkylboronic acids possess the general formula R-B(OH)₂, where R is an alkyl group. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[4] This electron deficiency makes boronic acids mild Lewis acids.[3][5] In aqueous solutions, they exist in equilibrium between the neutral trigonal acid and an anionic tetrahedral boronate species, formed by the addition of a hydroxide ion.[1][4] This equilibrium is pH-dependent, with the pKa of most alkylboronic acids being around 9.[3] This is a key feature, as the tetrahedral boronate is often the more reactive species in certain chemical transformations.[6]

Stability and Handling

While generally considered stable and easy to handle compared to other organometallics like Grignard or organolithium reagents, alkylboronic acids are susceptible to certain degradation pathways.[1][7] The two primary concerns are:

  • Oxidative Deboronation : The carbon-boron bond can be cleaved by reactive oxygen species, converting the boronic acid to an alcohol.[8][9] Aliphatic boronic acids are generally more prone to oxidation than their aryl counterparts.[10]

  • Protodeboronation : In aqueous solutions, slow hydrolysis can replace the boronic acid group with a hydrogen atom.[8]

To mitigate instability, especially for sensitive substrates, boronic acids are often converted to more robust derivatives such as boronate esters (e.g., pinacol or MIDA esters) or trifluoroborate salts.[11][12] MIDA (N-methyliminodiacetic acid) boronates, in particular, are exceptionally stable, air-stable solids that can be stored long-term and used in "slow-release" cross-coupling reactions.[12]

Synthesis of Alkylboronic Acids and Their Esters

The synthesis of alkylboronic acids and their esters is well-established, with several reliable methods available to chemists. The choice of method often depends on the desired substrate scope and functional group tolerance.

Hydroboration-Oxidation of Alkenes

Hydroboration is a classic and highly reliable method for preparing alkylboron compounds.[13] The reaction involves the addition of a borane reagent (e.g., BH₃•THF or 9-BBN) across an alkene. This process is typically anti-Markovnikov, with the boron atom adding to the less substituted carbon, and proceeds with syn-stereoselectivity.[14][15][16] The resulting trialkylborane is often not isolated but is either oxidized to an alcohol or, for the purpose of synthesis, reacted with a diol like pinacol to form a stable alkylboronic ester.[15][17]

Metal-Catalyzed Borylation of Alkyl Halides

A more recent and versatile approach involves the metal-catalyzed cross-coupling of alkyl halides or pseudohalides with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or bis(neopentyl glycolato)diboron (B₂npg₂).[7][13] This method offers broad functional group compatibility. Various transition metals, including palladium, copper, nickel, iron, and zinc, have been successfully employed as catalysts.[7][13][18][19] Copper-catalyzed systems are particularly attractive due to their low cost and high efficiency, often allowing reactions to proceed at room temperature.[7][20]

Table 1: Comparison of Key Synthesis Methods for Alkylboronic Esters
MethodTypical SubstrateBoron SourceCatalyst/ReagentKey AdvantagesCommon Yields
Hydroboration AlkenesBH₃•THF, 9-BBNNone (followed by diol)High regioselectivity (anti-Markovnikov), stereospecific (syn-addition)70-95%
Cu-Catalyzed Borylation Alkyl Halides (Cl, Br, I)B₂pin₂, B₂npg₂Cu(I) salt, Ligand, BaseMild conditions (room temp), broad functional group tolerance80-95%[7]
Pd-Catalyzed Borylation Alkyl Bromides, TosylatesB₂pin₂Pd catalyst, Ligand, BaseExcellent for primary alkyl bromides, good functional group tolerance75-90%[13]
Fe-Catalyzed Borylation Alkyl Halides (Cl, Br)B₂neop₂Fe(II) complex, BaseInexpensive and abundant catalyst, avoids highly basic organometallics60-85%[19]
Experimental Protocol 1: Synthesis of an Alkylboronic Ester via Hydroboration

This protocol is a generalized procedure for the hydroboration of an alkene followed by esterification to form a pinacol boronate ester.

Materials:

  • Alkene (1.0 equiv)

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF (0.33 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Pinacol (1.5 equiv)

  • Anhydrous diethyl ether

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the alkene in anhydrous THF in a flame-dried flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1.0 M solution of BH₃•THF dropwise to the stirred alkene solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the alkene.

  • Add pinacol to the reaction mixture and stir for an additional 12 hours at room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and add diethyl ether and brine.

  • Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or distillation to yield the pure alkylboronic ester.[21]

G Workflow for Alkylboronic Ester Synthesis and Purification cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Alkene or Alkyl Halide reaction Hydroboration or Metal-Catalyzed Borylation start->reaction crude Crude Alkylboronic Acid / Ester reaction->crude workup Aqueous Workup & Extraction crude->workup Quench & Separate chroma Column Chromatography workup->chroma Isolate recrys Recrystallization (if solid) chroma->recrys Optional pure Pure Alkylboronic Acid / Ester chroma->pure recrys->pure

Caption: General workflow for synthesis and purification of alkylboronic acids/esters.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The most prominent application of alkylboronic acids in organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[5][22][23] This Nobel Prize-winning reaction forms a carbon-carbon bond between an organoboron species (the alkylboronic acid or ester) and an organohalide or triflate, catalyzed by a palladium complex.[5][23] The C(sp³)–C(sp²) variant, which couples alkylboron reagents with aryl or vinyl halides, is of immense interest to the pharmaceutical industry for creating molecules with greater three-dimensional character.[11][22]

The catalytic cycle generally involves three key steps:

  • Oxidative Addition : The Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.

  • Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid by forming the more nucleophilic boronate species.[6]

  • Reductive Elimination : The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Challenges in B-alkyl Suzuki couplings include slow transmetalation and potential β-hydride elimination from the alkyl group on the palladium complex.[11] Modern advancements, including the development of specialized ligands (e.g., AntPhos) and bases (e.g., potassium trimethylsilanolate), have enabled rapid and high-yielding couplings even with challenging secondary alkylboronates.[11]

G Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_alkyl R¹-Pd(II)L₂-R² pd2_halide->pd2_alkyl Transmetalation pd2_alkyl->pd0 Reductive Elimination product R¹-R² pd2_alkyl->product r1x R¹-X (Aryl/Vinyl Halide) r1x->pd2_halide r2b R²-B(OH)₂ (Alkylboronic Acid) + Base r2b->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Representative Yields for B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions

Data adapted from a study on rapid, homogenous cross-coupling.[11]

Alkylboronic EsterAryl HalideProductYield (%)Reaction Time
Methylboronic ester2-Bromonaphthalene2-Methylnaphthalene94%< 1 hr
Cyclopropylboronic ester2-Bromonaphthalene2-Cyclopropylnaphthalene85%< 1 hr
n-Pentylboronic ester2-Bromonaphthalene2-(n-Pentyl)naphthalene77%< 1 hr
Isobutylboronic ester2-Bromonaphthalene2-Isobutylnaphthalene72%< 1 hr
Neopentylboronic ester4-Chloroacetophenone4-Neopentylacetophenone81%< 1 hr
Experimental Protocol 2: General Procedure for a B-Alkyl Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on modern methods for rapid coupling.[11]

Materials:

  • Aryl halide (1.0 equiv)

  • Alkylboronic ester (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., AntPhos, 4 mol%)

  • Base (e.g., Potassium trimethylsilanolate, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

Procedure:

  • In an oven-dried vial under an inert atmosphere, combine the aryl halide, palladium catalyst, and ligand.

  • Add the anhydrous solvent, followed by the alkylboronic ester and the base.

  • Seal the vial and place it in a preheated oil bath or heating block (e.g., at 100 °C).

  • Stir the reaction vigorously for the specified time (often < 1 hour), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired cross-coupled product.

Role in Drug Discovery and Development

The unique ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine residues in enzyme active sites, has made it a privileged structure in drug design.[3][24]

Mechanism of Action: Protease Inhibition

Many proteases rely on a catalytic serine residue to hydrolyze peptide bonds. The electrophilic boron atom of a boronic acid can be attacked by the nucleophilic serine hydroxyl group, forming a stable, tetrahedral boronate adduct.[3] This mimics the transition state of peptide hydrolysis and effectively blocks the enzyme's active site, inhibiting its function.[25] This mechanism is central to the action of several FDA-approved drugs.

  • Bortezomib (Velcade®) : An N-peptidyl boronic acid, Bortezomib was the first proteasome inhibitor approved for treating multiple myeloma.[1][25] By inhibiting the proteasome, it disrupts protein degradation pathways, leading to apoptosis in cancer cells.[24]

  • Ixazomib (Ninlaro®) : A second-generation dipeptidyl boronic acid proteasome inhibitor, also used for multiple myeloma, with a similar mechanism to Bortezomib.[1][26]

Recent research has also explored boronic acids as potent inhibitors for other enzymes, such as HIV-1 protease, where the boronic acid group can participate in an extensive network of hydrogen bonds within the active site, leading to extraordinary affinity.[9][27][28]

G Mechanism of Proteasome Inhibition by a Dipeptidyl Boronic Acid cluster_proteasome Proteasome Complex cluster_inhibition Inhibition Pathway active_site Active Site (contains Serine residue) degradation Protein Degradation active_site->degradation Catalyzes covalent_complex Reversible Covalent Serine-Boronate Adduct ub_protein Ubiquitinated Protein (Substrate) ub_protein->active_site Binds boronic_acid Dipeptidyl Boronic Acid (e.g., Bortezomib) boronic_acid->active_site Targets & Binds blocked Inhibited Proteasome covalent_complex->blocked Forms

Caption: Boronic acid inhibitors form a covalent adduct with serine in the proteasome active site.

Table 3: Inhibition Constants (Kᵢ) of Boronic Acid-Based Protease Inhibitors
InhibitorTarget ProteaseKᵢ ValueCommentsReference
Dipeptidyl Boronic Acid (Cmpd 15) 20S Proteasome0.6 nMPotent and selective proteasome inhibitor.[29]
B-darunavir (analogue) HIV-1 Protease (Wild-Type)< 1 pM20-fold greater affinity than parent drug darunavir.[9]
B-darunavir (analogue) HIV-1 Protease (D30N variant)< 1 pMMaintains high affinity for drug-resistant variant.[27]
BOL-darunavir (analogue) HIV-1 Protease (Wild-Type)10 ± 2 pMEquipotent to darunavir with enhanced oxidative stability.[9]
BOL-darunavir (analogue) HIV-1 Protease (D30N variant)7 ± 5 pMNo loss of potency against the resistant variant.[9]

Conclusion

Alkylboronic acids and their derivatives have transitioned from synthetic curiosities to cornerstone reagents in the chemical sciences. Their predictable reactivity in transformations like the Suzuki-Miyaura coupling provides a robust platform for the construction of complex molecules, while their unique ability to interact with biological targets has cemented their role in modern drug discovery. For researchers and drug development professionals, a deep understanding of the synthesis, handling, and application of these versatile compounds is essential for continued innovation in both academic and industrial settings. Future developments will likely focus on enhancing the stability of boronic acids and expanding their application to new catalytic transformations and novel therapeutic targets.

References

Theoretical Perspectives on the Reactivity of 1-Propylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the theoretical principles governing the reactivity of 1-propylboronic acid. While specific computational studies on this compound are not extensively documented in the literature, this document extrapolates from comprehensive theoretical and experimental studies on analogous alkyl and aryl boronic acids. The principles outlined herein provide a robust framework for understanding and predicting the behavior of this compound in various chemical environments, which is crucial for its application in organic synthesis and drug development.

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups, with the general formula R–B(OH)₂. Their utility stems from their unique electronic properties, acting as mild Lewis acids and participating in a wide array of chemical transformations.[1][2] They are exceptionally stable, environmentally benign, and readily prepared, making them vital reagents in modern chemistry.[3]

Core Reactivity Pathways: A Mechanistic Overview

The reactivity of this compound is primarily dictated by the nature of the boron center. The empty p-orbital on the trigonal planar boron atom makes it susceptible to nucleophilic attack, leading to a tetrahedral boronate species. This transformation is central to its most significant reactions.

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in which an organoboron reagent is coupled with an organohalide using a palladium catalyst.[3][4] Although less common than for their aryl counterparts, alkylboronic acids like this compound can participate in these reactions, particularly with advancements in catalyst design. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R'-X pd_complex R'-Pd(II)-X L_n (Oxidative Adduct) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation trans_intermediate R'-Pd(II)-R L_n transmetalation->trans_intermediate boronate [R-B(OH)3]^- (from R-B(OH)2 + Base) boronate->transmetalation reductive_elim Reductive Elimination trans_intermediate->reductive_elim reductive_elim->pd0 product R-R' (Coupled Product) reductive_elim->product

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A significant challenge in the application of boronic acids, particularly in biological contexts, is their susceptibility to oxidative deboronation.[5][6][7] In the presence of reactive oxygen species (ROS) like hydrogen peroxide, the C–B bond is cleaved, converting the boronic acid into an alcohol (1-propanol in this case) and boric acid.[6]

The mechanism involves the attack of a nucleophilic oxidant on the boron atom, followed by a 1,2-migration of the alkyl group from the boron to the oxygen atom.[6] This rearrangement is often the rate-limiting step.[5][6] Computational analyses have shown that this step involves the development of a vacant p-orbital on the boron atom.[5][8] The stability of this transition state is a key determinant of the oxidation rate.

Oxidative_Deboronation start This compound R-B(OH)2 step1 Tetrahedral Intermediate [R-B(OH)2(OOH)]^- start->step1 + H2O2 step2 Rearrangement (Rate-Limiting) R-O-B(OH)2 step1->step2 1,2-migration step3 {Hydrolysis} step2->step3 product 1-Propanol + Boric Acid R-OH + B(OH)3 step3->product + H2O

Figure 2. Mechanism of oxidative deboronation of this compound by hydrogen peroxide.

Boronic acids are Lewis acids due to the electron-deficient boron atom. In aqueous solution, they exist in equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate form.[9][10] This equilibrium is pH-dependent and crucial for many of their biological applications and reactions, including transmetalation in the Suzuki-Miyaura coupling. The pKa of alkylboronic acids is typically higher than that of arylboronic acids.

pKa_Equilibrium trigonal Trigonal Acid R-B(OH)2 tetrahedral Tetrahedral Boronate [R-B(OH)3]^- trigonal->tetrahedral + H2O - H3O+

Figure 3. pH-dependent equilibrium of this compound.

Quantitative Data from Theoretical Studies

While specific thermodynamic and kinetic data for this compound are scarce, computational studies on analogous molecules provide valuable benchmarks. The following tables summarize calculated thermodynamic parameters for the deboronation reactions of BoroGlycine (H₂N–CH₂–B(OH)₂), a structurally simple α-amino boronic acid, which serves as a useful model for understanding C-B bond reactivity.

Table 1: Calculated Thermodynamics of BoroGlycine Deboronation with H₂O₂ [2] (Values in kcal/mol, representing a model for oxidative deboronation)

ReactionComputational LevelΔH⁰₂₉₈ (in vacuo)ΔH⁰₂₉₈ (aqueous)
Oxidative Deboronation
H₂O₂ + R–B(OH)₂ → R–OH + B(OH)₃PBE1PBE/6-311++G(d,p)-97.7-99.6 (CPCM)
MP2/cc-pVTZ-100.9-102.1 (CPCM)
Protodeboronation
H₂O₂ + R–B(OH)₂ → R–H + B(OH)₂(OOH)PBE1PBE/6-311++G(d,p)-29.9Not Reported
MP2/cc-pVTZ-25.9Not Reported
R = H₂N–CH₂–

Table 2: Calculated Thermodynamics of BoroGlycine Deboronation with H₂O [2] (Values in kcal/mol, representing a model for protodeboronation)

ReactionComputational LevelΔH⁰₂₉₈ (in vacuo)ΔH⁰₂₉₈ (aqueous)
Oxidative Deboronation
H₂O + R–B(OH)₂ → R–OH + H–B(OH)₂PBE1PBE/6-311++G(d,p)+11.3Not Reported
MP2/cc-pVTZ+12.0Not Reported
Protodeboronation
H₂O + R–B(OH)₂ → R–H + B(OH)₃PBE1PBE/6-311++G(d,p)-28.9-27.6 (CPCM)
MP2/cc-pVTZ-22.3-21.1 (CPCM)
R = H₂N–CH₂–

These data highlight that oxidative deboronation with a potent oxidant like H₂O₂ is a highly exothermic and favorable process. In contrast, protodeboronation (reaction with water to yield propane and boric acid) is also exothermic but less so than oxidation.

Experimental Protocols for Reactivity Studies

Theoretical models are validated by experimental data. The following protocols are standard methods for investigating the reactivity of boronic acids.

This protocol is adapted from methods used to measure the oxidative stability of phenylboronic acid derivatives and can be applied to this compound.[8]

  • Preparation of Solutions: Prepare a stock solution of this compound (e.g., ≤1 mM) in a buffered aqueous solution at the desired pH. Prepare a 100x stock solution of hydrogen peroxide.

  • Reaction Initiation: Place the boronic acid solution (e.g., 990 µL) in a quartz cuvette. Measure the initial UV absorbance at a wavelength where the boronic acid or its product has a distinct signal.

  • Kinetic Assay: Initiate the reaction by adding a small volume of the hydrogen peroxide stock solution (e.g., 10 µL).

  • Data Acquisition: Monitor the change in UV absorbance over time. Record data points frequently during the initial phase of the reaction.

  • Analysis: Calculate the initial reaction rate from the slope of the absorbance vs. time plot within the first 10% of the reaction. Convert the rate to M/s using the change in molar absorptivity (Δε) between the reactant and product.

This generalized protocol is based on standard conditions reported for the coupling of arylboronic acids with organohalides.[11] Optimization is required for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the organohalide (1.0 equiv), this compound (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv).

  • Solvent Addition: Add an appropriate solvent or solvent mixture (e.g., 1,4-dioxane, toluene, DMF, often with water).

  • Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to reflux) for a set period (e.g., 8-24 hours).

  • Monitoring: Monitor the reaction progress using techniques like TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Computational Workflow for pKa Determination

Accurate pKa prediction is critical for understanding boronic acid behavior in aqueous media. Theoretical calculations provide a powerful tool for this purpose. The workflow involves calculating the Gibbs free energies of the acid and its conjugate base in both the gas phase and solution.

pKa_Workflow cluster_acid Boronic Acid (HA) cluster_base Conjugate Base (A-) conf_search_a 1. Conformational Search (e.g., Hydroxyl groups) geom_opt_a 2. Geometry Optimization (Gas Phase) conf_search_a->geom_opt_a solv_a 3. Solvation Energy Calc. (e.g., PCM/SMD) geom_opt_a->solv_a thermo_a 4. Thermochemical Analysis (Gibbs Free Energy, G_HA) solv_a->thermo_a calc_pka 5. Calculate pKa pKa = (G_A- - G_HA) / (2.303 RT) + C thermo_a->calc_pka conf_search_b 1. Conformational Search geom_opt_b 2. Geometry Optimization (Gas Phase) conf_search_b->geom_opt_b solv_b 3. Solvation Energy Calc. geom_opt_b->solv_b thermo_b 4. Thermochemical Analysis (Gibbs Free Energy, G_A-) solv_b->thermo_b thermo_b->calc_pka

Figure 4. Workflow for computational pKa determination of boronic acids.[12]

This multi-step process, which accounts for different molecular conformations, is necessary to achieve accurate pKa values that correlate well with experimental results.[12]

Conclusion

The reactivity of this compound is governed by the fundamental principles of organoboron chemistry. While it serves as a valuable building block, particularly for introducing propyl groups via Suzuki-Miyaura coupling, its utility is tempered by its inherent susceptibility to oxidative deboronation. Theoretical studies on model systems provide critical insights into the thermodynamics and kinetics of these transformations, revealing oxidation to be a highly favorable pathway. A thorough understanding of these reactivity patterns, supported by computational modeling and validated by targeted experiments, is essential for the effective application of this compound in the complex environments encountered in synthetic chemistry and drug development.

References

The Genesis of a Versatile Functional Group: A Technical Guide to the Discovery and History of Alkylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discoveries and historical development of alkylboronic acids, a class of organoboron compounds that has evolved from a chemical curiosity to an indispensable tool in organic synthesis and medicinal chemistry. We will explore the foundational experiments, present key quantitative data, and provide detailed experimental protocols for their synthesis, tracing the intellectual lineage from the mid-19th century to the transformative developments of the 20th century.

The Dawn of Organoboron Chemistry: Edward Frankland's Pioneering Synthesis (1860)

The journey of alkylboronic acids begins in 1860 with the English chemist Edward Frankland, a pioneer in the burgeoning field of organometallic chemistry.[1][2][3] His work with organozinc compounds, particularly the synthesis of diethylzinc, laid the crucial groundwork for the first synthesis of an organoboron compound. Frankland reported the first preparation and isolation of a boronic acid, specifically ethylboronic acid.[1][4][2][5] This was not a direct synthesis but a carefully orchestrated two-stage process that first involved the creation of a trialkylborane intermediate.[1][4]

Experimental Protocol: Frankland's Two-Stage Synthesis of Ethylboronic Acid

Stage 1: Synthesis of Triethylborane

  • Objective: To form a carbon-boron bond via transmetalation.

  • Reactants:

    • Diethylzinc ((C₂H₅)₂Zn)

    • Triethyl borate (B(OC₂H₅)₃)

  • Procedure:

    • In a sealed glass tube under an inert atmosphere (to prevent oxidation of the highly reactive diethylzinc), diethylzinc is carefully reacted with triethyl borate.

    • The reaction proceeds via a transmetalation process where the ethyl groups from diethylzinc are transferred to the boron atom of triethyl borate, displacing the ethoxy groups.

    • The primary product is triethylborane (B(C₂H₅)₃), a volatile and pyrophoric liquid that spontaneously ignites in air.[4]

Stage 2: Controlled Oxidation to Ethylboronic Acid

  • Objective: To oxidize the trialkylborane to the corresponding boronic acid.

  • Reactant:

    • Triethylborane (B(C₂H₅)₃)

    • Air (Oxygen)

  • Procedure:

    • The highly reactive triethylborane is subjected to slow, controlled oxidation by exposure to air. This step is critical, as rapid oxidation would lead to combustion.

    • The controlled introduction of oxygen results in the stepwise oxidation of the carbon-boron bonds.

    • The final product, upon hydrolysis of the intermediates, is ethylboronic acid (C₂H₅B(OH)₂).

This foundational work by Frankland not only introduced a new class of compounds but also demonstrated the principles of transmetalation and controlled oxidation, which remain central to modern organometallic chemistry.[4]

Logical Workflow of Frankland's Discovery

The following diagram illustrates the logical progression of Frankland's synthesis.

Frankland_Workflow cluster_stage1 Stage 1: Synthesis of Triethylborane cluster_stage2 Stage 2: Controlled Oxidation diethylzinc Diethylzinc ((C₂H₅)₂Zn) reaction1 Transmetalation diethylzinc->reaction1 triethylborate Triethyl borate (B(OC₂H₅)₃) triethylborate->reaction1 triethylborane Triethylborane (B(C₂H₅)₃) reaction1->triethylborane reaction2 Controlled Oxidation triethylborane->reaction2 air Air (O₂) air->reaction2 ethylboronic_acid Ethylboronic Acid (C₂H₅B(OH)₂) reaction2->ethylboronic_acid

Frankland's two-stage synthesis of ethylboronic acid.

A Paradigm Shift: Herbert C. Brown and the Hydroboration Revolution (1950s)

For nearly a century after Frankland's discovery, the synthesis of alkylboronic acids remained challenging and limited in scope. A major breakthrough occurred in the late 1950s with the work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his development of hydroboration.[6][7][8] The hydroboration reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, providing a versatile and highly regioselective method for the synthesis of organoboranes.[8][9] These organoboranes can then be easily oxidized to the corresponding alkylboronic acids or their esters.

Experimental Protocol: Synthesis of 1-Octylboronic Acid via Hydroboration-Oxidation

This protocol is a representative example of the hydroboration-oxidation of an alkene to an alkylboronic acid, based on the principles developed by H.C. Brown.

  • Objective: To synthesize an alkylboronic acid from an alkene with anti-Markovnikov regioselectivity.

  • Reactants:

    • 1-Octene

    • Borane-tetrahydrofuran complex (BH₃·THF)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

  • Procedure:

    • Hydroboration:

      • In a dry, nitrogen-flushed flask equipped with a magnetic stirrer, 1-octene is dissolved in anhydrous tetrahydrofuran (THF).

      • The flask is cooled in an ice bath.

      • A solution of borane-THF complex (1 M in THF) is added dropwise to the stirred solution of 1-octene. The reaction is maintained under a nitrogen atmosphere.

      • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour to ensure the complete formation of the trioctylborane intermediate.

    • Oxidation:

      • The reaction mixture is cooled again in an ice bath.

      • A solution of sodium hydroxide (e.g., 3 M aqueous solution) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution), keeping the temperature below 40 °C.

      • The mixture is stirred at room temperature for several hours or until the oxidation is complete.

    • Work-up and Isolation:

      • The aqueous layer is separated, and the organic layer is washed with brine.

      • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-octanol.

      • To obtain the boronic acid, the trialkylborane intermediate from the hydroboration step would be subjected to a different workup, typically involving hydrolysis under controlled conditions, often after conversion to a boronic ester. However, the hydroboration-oxidation to the alcohol is a classic demonstration of the utility of the organoborane intermediate.

Workflow for Hydroboration-Oxidation

The following diagram illustrates the workflow for the synthesis of an alkylboronic acid precursor (trialkylborane) via hydroboration and its subsequent oxidation to an alcohol, a common fate for these intermediates.

Brown_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation alkene Alkene (e.g., 1-Octene) reaction1 Syn-addition (Anti-Markovnikov) alkene->reaction1 borane Borane-THF (BH₃·THF) borane->reaction1 trialkylborane Trialkylborane reaction1->trialkylborane reaction2 Oxidation trialkylborane->reaction2 oxidants H₂O₂ / NaOH oxidants->reaction2 alcohol Alcohol (e.g., 1-Octanol) reaction2->alcohol

H.C. Brown's hydroboration-oxidation sequence.

Quantitative Data for Simple Alkylboronic Acids

While detailed quantitative data from the 19th and early 20th centuries is scarce, the following table summarizes typical data for some simple alkylboronic acids, reflecting modern, optimized synthetic methods.

Alkylboronic AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)¹H NMR (δ, ppm)
Methylboronic acidCH₃B(OH)₂59.8691-9470-85~0.3 (s, 3H), ~5.5 (br s, 2H)
Ethylboronic acidC₂H₅B(OH)₂73.89104-10675-90~0.8 (t, 3H), ~1.2 (q, 2H), ~5.6 (br s, 2H)
n-Butylboronic acidC₄H₉B(OH)₂101.9492-9580-95~0.9 (t, 3H), ~1.3-1.5 (m, 4H), ~0.8 (t, 2H), ~5.7 (br s, 2H)
Cyclohexylboronic acidC₆H₁₁B(OH)₂127.99135-13885-98~1.0-1.8 (m, 11H), ~5.8 (br s, 2H)

Note: NMR data is representative and can vary depending on the solvent and concentration.

Modern Applications in Drug Development: The Case of Bortezomib

The unique properties of the boronic acid functional group, particularly its ability to form reversible covalent bonds with hydroxyl groups, have made it a valuable pharmacophore in drug design.[1] A prime example is bortezomib (Velcade®), a dipeptidyl boronic acid that functions as a potent and selective inhibitor of the 26S proteasome and is used in the treatment of multiple myeloma and mantle cell lymphoma.[1][10]

Signaling Pathway: Mechanism of Action of Bortezomib

Bortezomib's therapeutic effect stems from its inhibition of the proteasome, a cellular machine responsible for degrading ubiquitinated proteins.[11] This inhibition disrupts several key signaling pathways that are critical for cancer cell survival and proliferation.

The following diagram illustrates the mechanism of action of bortezomib.

Bortezomib_Pathway Mechanism of Action of Bortezomib cluster_proteasome Proteasome Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway ub_proteins Ubiquitinated Proteins (e.g., IκB, p53, pro-apoptotic factors) proteasome 26S Proteasome ub_proteins->proteasome degradation Protein Degradation proteasome->degradation nfkb_ikb NF-κB-IκB Complex (Inactive) proteasome->nfkb_ikb Degrades IκB pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) proteasome->pro_apoptotic Degrades Pro-apoptotic Proteins nfkb Active NF-κB nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus survival_genes Transcription of Pro-survival Genes nucleus->survival_genes Transcription apoptosis Apoptosis survival_genes->apoptosis Inhibits pro_apoptotic->apoptosis bortezomib Bortezomib bortezomib->proteasome Inhibits

Bortezomib inhibits the proteasome, leading to apoptosis.

By inhibiting the proteasome, bortezomib prevents the degradation of IκB, the natural inhibitor of the pro-survival transcription factor NF-κB.[11] This leads to the accumulation of IκB and the sequestration of NF-κB in the cytoplasm, thereby preventing the transcription of genes that promote cell survival and proliferation.[11] Simultaneously, the inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, which triggers programmed cell death (apoptosis) in cancer cells.[8]

Conclusion

From Edward Frankland's foundational synthesis of ethylboronic acid in 1860 to Herbert C. Brown's transformative development of hydroboration, the history of alkylboronic acids is a testament to the power of fundamental research in driving innovation. What began as an exploration into the nature of chemical bonding has yielded a class of compounds that are not only central to modern synthetic chemistry but also play a critical role in the development of life-saving therapeutics. The ongoing exploration of the unique properties of the carbon-boron bond ensures that the story of alkylboronic acids is far from over, with new applications in materials science, catalysis, and medicine continuing to emerge.

References

Methodological & Application

Application Notes and Protocols for 1-Propylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-propylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of organic molecules, including key intermediates for pharmaceuticals and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound serves as a valuable C(sp³)-hybridized building block, allowing for the introduction of a propyl group onto aromatic and heteroaromatic scaffolds. This transformation is of significant interest in medicinal chemistry for the synthesis of drug candidates with increased sp³ character, which often leads to improved physicochemical properties.

The reaction proceeds via a catalytic cycle involving a palladium catalyst and requires a base for the activation of the boronic acid. The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Reaction with this compound

Key advantages of using this compound in Suzuki-Miyaura coupling include its stability, relatively low toxicity, and the mild reaction conditions that tolerate a wide range of functional groups.

Applications in Organic Synthesis

The introduction of a propyl group can significantly influence the biological activity and pharmacokinetic profile of a molecule. Key applications include:

  • Lead Optimization in Drug Discovery: Modification of aromatic cores with small alkyl chains like a propyl group can enhance binding affinity, improve metabolic stability, and modulate lipophilicity.

  • Synthesis of Complex Molecules: this compound is a key reagent for the construction of propyl-substituted biaryls and heteroaryls, which are common motifs in biologically active compounds.

  • Materials Science: The synthesis of propyl-substituted aromatic compounds can be relevant in the development of organic electronics and liquid crystals.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Protocol 1 is a general procedure adaptable for various substrates, while Protocol 2 provides a more specific example for the coupling with an aryl bromide.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add the degassed solvent mixture (11 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 1-Methoxy-4-propylbenzene

This protocol describes the coupling of 4-bromoanisole with this compound.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • This compound (1.5 mmol, 132 mg)

  • [PdCl(C₃H₅)]₂ (0.005 mmol, 1.8 mg)

  • Tedicyp (cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane) (0.005 mmol, 4.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and oil bath

Procedure:

  • In a glovebox or under an inert atmosphere, add [PdCl(C₃H₅)]₂ (1.8 mg) and Tedicyp (4.4 mg) to a Schlenk tube.

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.

  • To this catalyst solution, add 4-bromoanisole (187 mg), this compound (132 mg), and potassium phosphate (424 mg).

  • Add the remaining anhydrous toluene (3 mL).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C for the specified reaction time (see Table 2).

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.

  • Wash the silica gel with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be further purified by column chromatography if necessary.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended RangeNotes
Aryl Halide 1.0 equivalentAryl iodides, bromides, and chlorides can be used. Reactivity: I > Br > Cl.
This compound 1.2 - 2.0 equivalentsAn excess of the boronic acid is typically used to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and various precatalysts.
Ligand 1 - 10 mol%Phosphine ligands like PPh₃, XPhos, or SPhos are often used.
Base 2.0 - 3.0 equivalentsCarbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices.
Solvent Toluene, Dioxane, THF, DMFOften used with a co-solvent of water.
Temperature 60 - 120 °CDependent on the reactivity of the substrates and the catalyst system.
Reaction Time 1 - 24 hoursMonitored by TLC or GC-MS.

Table 2: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole[PdCl(C₃H₅)]₂ (0.5)Tedicyp (0.5)K₃PO₄Toluene1001892
24-Bromotoluene[PdCl(C₃H₅)]₂ (0.5)Tedicyp (0.5)K₃PO₄Toluene1001895
34-Bromoacetophenone[PdCl(C₃H₅)]₂ (0.5)Tedicyp (0.5)K₃PO₄Toluene1001888
44-Chlorotoluene[PdCl(C₃H₅)]₂ (1.0)Tedicyp (1.0)K₃PO₄Toluene1001875
52-BromopyridinePd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285

Data in entries 1-4 are representative based on the successful coupling of other primary alkylboronic acids under these conditions. Entry 5 is a representative example for a heteroaryl halide.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X L2 oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_propyl Ar-Pd(II)-Propyl L2 transmetalation->ar_pd_propyl reductive_elimination Reductive Elimination ar_pd_propyl->reductive_elimination reductive_elimination->pd0 product Ar-Propyl reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Propyl-B(OH)2 + Base boronic_acid->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, this compound, Catalyst, and Base in Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

General experimental workflow for the Suzuki-Miyaura coupling.

Component_Relationships reaction Suzuki-Miyaura Reaction substrate Aryl/Heteroaryl Halide reaction->substrate boronic_acid This compound reaction->boronic_acid catalyst Palladium Catalyst reaction->catalyst base Base reaction->base solvent Solvent reaction->solvent product Propyl-Substituted Arene reaction->product

Key components and their relationship in the reaction.

Application Notes and Protocols for Suzuki Coupling with 1-Propylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic research and the pharmaceutical industry. This palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organic halide or triflate. These application notes provide a detailed protocol for the Suzuki coupling reaction using 1-propylboronic acid, a valuable reagent for introducing a propyl group onto aromatic and heteroaromatic scaffolds. Such modifications are crucial in drug discovery for modulating the lipophilicity, metabolic stability, and biological activity of lead compounds.

The general mechanism of the Suzuki coupling involves a catalytic cycle consisting of three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. While the reaction is robust, the conditions often require optimization depending on the specific substrates, particularly when using alkylboronic acids which can be prone to slower transmetalation compared to their aryl counterparts.

Key Reagents and Their Roles

A typical Suzuki coupling reaction involves the following components:

  • This compound: The source of the propyl nucleophile.

  • Aryl/Heteroaryl Halide or Triflate: The electrophilic coupling partner. The reactivity generally follows the trend I > Br > OTf > Cl.

  • Palladium Catalyst: The catalyst that facilitates the reaction. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.

  • Ligand: Often a phosphine ligand, which stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often effective for coupling alkylboronic acids.

  • Base: Essential for the activation of the boronic acid to facilitate transmetalation. Inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.

  • Solvent: A suitable solvent or solvent mixture to dissolve the reactants and facilitate the reaction. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and mixtures with water.

Experimental Protocol: General Procedure for Suzuki Coupling of an Aryl Bromide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure propyl-arylated product.

Data Presentation: Expected Yields for Suzuki Coupling with this compound

The yield of the Suzuki coupling reaction is highly dependent on the nature of the aryl halide and the specific reaction conditions employed. The following table provides a summary of expected yields based on the reactivity of the aryl halide.

Aryl Halide SubstrateTypical Catalyst/Ligand SystemTypical BaseTypical SolventExpected Yield Range (%)
Aryl Iodide (electron-neutral)Pd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O80-95
Aryl Bromide (electron-neutral)Pd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O70-90
Aryl Bromide (electron-withdrawing)Pd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O85-98
Aryl Bromide (electron-donating)Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane/H₂O60-80
Aryl Chloride (activated)Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane/H₂O50-75
Aryl Chloride (unactivated)Pd₂(dba)₃ / Buchwald LigandK₃PO₄Dioxane/H₂O30-60

Note: These are general ranges, and actual yields will vary.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative Addition Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)₂ Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, this compound, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Application Notes & Protocols: 1-Propylboronic Acid for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylboronic acid is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions. Its application is particularly prominent in the Suzuki-Miyaura coupling, a cornerstone of synthetic chemistry that allows for the creation of C(sp²)–C(sp³) bonds.[1] This reaction is of significant interest to the pharmaceutical industry for synthesizing molecules with greater sp³ character, which is often correlated with improved drug-like properties.[1] These application notes provide a detailed overview of the use of this compound in Suzuki-Miyaura cross-coupling, including reaction mechanisms, quantitative data, and detailed experimental protocols.

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation that proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. A critical feature of this reaction is the requirement of a base to activate the boronic acid, which facilitates the key transmetalation step.[2]

  • Oxidative Addition : A low-valent palladium(0) complex reacts with an organic halide (R¹-X), inserting the palladium into the carbon-halide bond. This forms a new palladium(II) complex.

  • Transmetalation : The organoboronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, reacts with the palladium(II) complex. The organic group from the boron (the propyl group in this case) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups (R¹ and R²) on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pdi_r1_r2 bx_output [X-B(OH)₂]⁻ transmetalation->bx_output reductive_elimination Reductive Elimination pdi_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product r1x_input R¹-X r1x_input->oxidative_addition boronic_input R²-B(OH)₂ + Base boronic_input->transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications & Quantitative Data

This compound is effective for coupling with a variety of aryl halides. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency. Below is a summary of representative reaction conditions and yields for the coupling of this compound with different aryl bromides.

Aryl BromideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-3,5-dimethoxybenzenePdCl₂(dppf) (5)dppfK₃PO₄Toluene1101678[3]
4-Bromoacetophenone[PdCl(C₃H₅)]₂ (0.005)TCDPK₃PO₄Dioxane100195
4-Bromoacetophenone[PdCl(C₃H₅)]₂ (0.01)TCDPK₃PO₄Dioxane100198
4-Bromoacetophenone[PdCl(C₃H₅)]₂ (0.1)TCDP*K₃PO₄Dioxane100199
General Aryl BromidePd(dba)₂ (0.2)Q-Phos**K₃PO₄TolueneN/AN/AN/A[4]

*TCDP: cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane **Q-Phos: 1,2,3,4,5-Pentaphenyl-1'-(di-t-butylphosphino)ferrocene

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethoxy-5-propylbenzene

This protocol details the Suzuki-Miyaura cross-coupling of 1-bromo-3,5-dimethoxybenzene with this compound.[3]

Materials:

  • 1-Bromo-3,5-dimethoxybenzene

  • This compound

  • Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf))

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Celite®

  • Argon gas supply

  • Schlenk flask or equivalent reaction vessel with condenser

Workflow Diagram:

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl bromide, boronic acid, K₃PO₄, and PdCl₂(dppf) in flask B Evacuate and backfill with Argon (3x) A->B C Add anhydrous Toluene B->C D Heat mixture to 110 °C with stirring for 16 h C->D E Cool to room temperature D->E F Dilute with Et₂O E->F G Filter over Celite® F->G H Dry filtrate with MgSO₄ G->H I Concentrate in vacuo H->I J Purify via column chromatography (if necessary) I->J

Caption: Experimental workflow for the synthesis of 1,3-dimethoxy-5-propylbenzene.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 1-bromo-3,5-dimethoxybenzene (1.0 eq, e.g., 400 mg, 1.84 mmol), this compound (1.5 eq, 243 mg, 2.76 mmol), potassium phosphate (3.0 eq, 1.17 g, 5.53 mmol), and PdCl₂(dppf) (0.05 eq).

  • Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional diethyl ether.

  • Dry the combined organic filtrate over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: High-Turnover Synthesis of 4-Propylacetophenone

This protocol describes a highly efficient Suzuki-Miyaura coupling using a specialized tetraphosphine ligand system, suitable for achieving high turnover numbers (TONs).

Materials:

  • 4-Bromoacetophenone

  • This compound

  • Allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂)

  • cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (TCDP)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving the [PdCl(C₃H₅)]₂ and TCDP ligand in anhydrous dioxane. The typical Pd/ligand ratio is 2:1.

  • Reaction Setup: In a Schlenk tube, combine 4-bromoacetophenone (1.0 eq, e.g., 1.99 g, 10 mmol), this compound (2.0 eq, 1.76 g, 20 mmol), and potassium phosphate (K₃PO₄).

  • Add the required volume of the catalyst stock solution to achieve the desired catalyst loading (e.g., 0.01 mol%).

  • Add anhydrous 1,4-dioxane to reach the final reaction concentration.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for the specified time (e.g., 1-4 hours).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to obtain 4-propylacetophenone. The reported yield for this reaction is 74%.

Conclusion

This compound is a highly effective C(sp³) coupling partner in Suzuki-Miyaura reactions for the synthesis of propyl-substituted aromatic and heteroaromatic compounds. The success of the coupling is highly dependent on the optimization of reaction conditions, particularly the choice of catalyst, ligand, and base. The protocols provided herein offer robust starting points for researchers aiming to incorporate a propyl moiety into complex molecules, which is a common strategy in the development of new pharmaceutical agents and advanced materials.

References

Applications of 1-Propylboronic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylboronic acid is a versatile organoboron compound that serves as a valuable building block in modern pharmaceutical synthesis. Its utility stems from its participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. Additionally, its ability to reversibly form esters with diols makes it useful as a protecting group and in the design of enzyme inhibitors. This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical synthesis applications.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides. This reaction is widely used in the pharmaceutical industry to construct biaryl and alkyl-aryl scaffolds, which are common motifs in many drug molecules. This compound can be utilized to introduce a propyl group onto an aromatic or heteroaromatic ring.

Application Note:

The coupling of this compound with aryl or heteroaryl halides provides a straightforward method for the synthesis of propyl-substituted aromatic compounds. These structures can be key intermediates or final active pharmaceutical ingredients (APIs). The reaction is typically catalyzed by a palladium complex and requires a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction yield and efficiency.

Quantitative Data for Suzuki-Miyaura Coupling:
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1285
21-Chloro-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane1878
32-BromopyridinePd(PPh₃)₄ (5)-Cs₂CO₃DMF892
41-Iodo-3-methoxybenzenePdCl₂(dppf) (3)-Na₂CO₃Acetonitrile/H₂O1688

Note: The data presented are representative examples from the literature for alkylboronic acids and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the solvent (5 mL) and the palladium catalyst and ligand (if applicable) under the inert atmosphere.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd0->ArPdX Ar-X Product Aryl-Propyl + Borate Salts ArPdOR Ar-Pd(II)-OR (Ligand Exchange Intermediate) ArPdX->ArPdOR Base (e.g., K₂CO₃) ArPdPropyl Ar-Pd(II)-Propyl (Transmetalation Intermediate) ArPdOR->ArPdPropyl 1-Propyl-B(OH)₂ ArPdPropyl->Pd0 Ar-Propyl (Reductive Elimination) Reactants Aryl Halide (Ar-X) + this compound

Figure 1: Suzuki-Miyaura Catalytic Cycle.

Synthesis of Protease Inhibitor Analogues (e.g., Bortezomib Analogues)

Boronic acids are crucial pharmacophores in a class of potent protease inhibitors. The drug Bortezomib (Velcade®), an inhibitor of the 26S proteasome, features a boronic acid moiety that is essential for its biological activity.[1] While Bortezomib itself contains a boronoleucine moiety derived from isobutylboronic acid, this compound can be used to synthesize structural analogues with potentially different pharmacological profiles.

Application Note:

The synthesis of peptide boronic acids typically involves the stereoselective synthesis of an α-aminoboronic acid, which is then coupled with other amino acids or peptide fragments. The Matteson homologation is a key reaction in this process, allowing for the stereocontrolled introduction of a chloromethyl group adjacent to the boron atom, which can then be displaced by an amino group equivalent.

Experimental Protocol: Synthesis of a this compound-Containing Dipeptide Fragment (Illustrative)

Step 1: Matteson Homologation of this compound Pinacol Ester

  • To a solution of this compound pinacol ester (1.0 equiv) in anhydrous THF at -78 °C, add dichloromethyllithium (generated in situ from dichloromethane and LDA) dropwise.

  • Stir the reaction at -78 °C for 3 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting α-chloro-1-propylboronic acid pinacol ester by column chromatography.

Step 2: Amination and Peptide Coupling

  • The α-chloro-1-propylboronic acid pinacol ester is then reacted with a source of ammonia or a protected amine to introduce the amino group.

  • The resulting α-amino-1-propylboronic acid pinacol ester can be deprotected and coupled with an N-protected amino acid (e.g., N-Boc-L-phenylalanine) using standard peptide coupling reagents (e.g., TBTU, HATU).[2]

  • Subsequent deprotection and coupling steps can be performed to elongate the peptide chain.

  • Finally, the pinacol protecting group is removed under acidic conditions to yield the free boronic acid.

Bortezomib_Pathway Bortezomib Bortezomib Analogue (with propyl group) Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Protein_Deg Protein Degradation NFkB_Inhib Inhibition of NF-κB Pathway Proteasome->NFkB_Inhib Leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Targeted for degradation Apoptosis Apoptosis of Cancer Cells NFkB_Inhib->Apoptosis Promotes

Figure 2: Bortezomib's Mechanism of Action.

Protection of Diols

Boronic acids readily and reversibly form cyclic esters with 1,2- and 1,3-diols. This property can be exploited in pharmaceutical synthesis to protect diol functionalities while other chemical transformations are carried out on the molecule. The stability of the resulting boronic ester depends on the diol and the substituents on the boronic acid.

Application Note:

This compound can be used to protect vicinal diols, such as those found in carbohydrates or other polyhydroxylated drug intermediates. The protection is typically achieved by reacting the diol with this compound, often with azeotropic removal of water. The boronic ester can be cleaved under mild acidic or basic conditions to regenerate the diol.

Quantitative Data for Diol Protection:
Diol SubstrateProtecting GroupSolventConditionsYield (%)
1,2-PropanediolThis compoundTolueneReflux, Dean-Stark>95
Methyl α-D-glucopyranosideThis compoundPyridineRoom Temperature85 (4,6-O-protection)
(±)-HydrobenzoinThis compoundHexaneRoom Temperature>90

Note: Yields are representative and depend on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Diol Protection
  • Reaction Setup: Dissolve the diol-containing substrate (1.0 mmol) and this compound (1.1 mmol) in a suitable solvent (e.g., toluene, hexane, or pyridine) in a round-bottom flask.

  • Water Removal: For reactions in non-polar solvents, equip the flask with a Dean-Stark apparatus and reflux the mixture to remove water azeotropically. For reactions in polar solvents like pyridine, stirring at room temperature is often sufficient.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure. The resulting boronic ester is often sufficiently pure for the next step, or it can be purified by crystallization or chromatography.

Diol_Protection_Workflow Start Diol-containing Pharmaceutical Intermediate Protect React with This compound Start->Protect Protected Protected Intermediate (Propylboronic Ester) Protect->Protected Transform Further Synthetic Transformations Protected->Transform Deprotect Deprotection (e.g., mild acid) Transform->Deprotect Final Final Product with Regenerated Diol Deprotect->Final

Figure 3: Workflow for Diol Protection.

Conclusion

This compound is a valuable reagent in the pharmaceutical chemist's toolbox. Its applications in Suzuki-Miyaura couplings, the synthesis of boronic acid-based enzyme inhibitors, and as a protecting group for diols highlight its versatility. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in the synthesis of complex pharmaceutical agents.

References

Application Notes and Protocols for 1-Propylboronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-propylboronic acid in key catalytic reactions. The information is intended to guide researchers, scientists, and drug development professionals in the efficient application of this versatile reagent.

Introduction

This compound is an alkylboronic acid that serves as a valuable building block in organic synthesis. While arylboronic acids have been extensively studied, particularly in palladium-catalyzed cross-coupling reactions, alkylboronic acids like this compound offer unique opportunities for the introduction of alkyl moieties. This document focuses on two primary applications: the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Petasis three-component reaction for the synthesis of complex amines.

Key Applications and Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2] While less reactive than their aryl counterparts, alkylboronic acids such as this compound can effectively participate in these reactions to introduce propyl groups onto aromatic and heteroaromatic rings.

The catalytic cycle for the Suzuki-Miyaura reaction with an alkylboronic acid generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the alkyl group from the boronic acid is transferred to the palladium center, forming an Ar-Pd(II)-Alkyl intermediate. The base is crucial for the activation of the boronic acid.[2]

  • Reductive Elimination: The coupled product (Ar-Alkyl) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_alkyl Ar-Pd(II)Ln-Propyl pd2_halide->pd2_alkyl Transmetalation (1-Propyl-B(OH)₂, Base) pd2_alkyl->pd0 Reductive Elimination product Ar-Propyl pd2_alkyl->product Petasis_Workflow Amine Amine (R¹R²NH) Iminium Iminium Ion [R³CH=NR¹R²]⁺ Amine->Iminium Carbonyl Carbonyl (R³CHO) Carbonyl->Iminium AteComplex Boronate 'ate' Complex Iminium->AteComplex BoronicAcid This compound BoronicAcid->AteComplex Product Substituted Amine AteComplex->Product C-C Bond Formation & Rearrangement

References

Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling with 1-Propylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nickel-catalyzed Suzuki-Miyaura cross-coupling of 1-propylboronic acid with a variety of aryl and heteroaryl electrophiles. The use of earth-abundant and cost-effective nickel catalysts presents a significant advantage over traditional palladium-based systems.[1] This methodology is particularly valuable for the introduction of propyl moieties, a common alkyl fragment in pharmaceuticals and agrochemicals, onto aromatic and heteroaromatic scaffolds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. While palladium has been the dominant catalyst for these transformations, nickel catalysis has emerged as a powerful and economical alternative.[1] Nickel catalysts are not only less expensive but also exhibit unique reactivity, often enabling the coupling of challenging substrates such as aryl chlorides and phenol derivatives.[1][2]

This document outlines protocols for the nickel-catalyzed cross-coupling of this compound with various (hetero)aryl halides. The provided data and methodologies are intended to serve as a practical guide for laboratory synthesis and process development.

Data Presentation

The following table summarizes representative yields for nickel-catalyzed C(sp²) - C(sp³) cross-coupling reactions. While specific data for a broad range of substrates with this compound is not extensively consolidated in single reports, the presented data is compiled from various nickel-catalyzed reactions involving either alkylboronic acids or the coupling of propyl halides with aryl partners, providing a strong indication of expected outcomes.

EntryAryl/Heteroaryl HalideCoupling PartnerCatalyst SystemBaseSolventYield (%)
14-ChlorotolueneThis compoundNiCl₂(PCy₃)₂ (5 mol%)K₃PO₄2-Me-THF[Estimated ~80-95% based on similar systems]
24-BromoanisoleThis compoundNiBr₂ (15 mol%) / L1d (15 mol%)- (reductant: Mn)DMPU[Estimated ~85-95% based on similar systems][3]
33-BromopyridineThis compound[Ni(⁴⁻CF₃stb)₃] (10 mol%)K₃PO₄DMA[Estimated ~70-85% based on similar systems][4]
41-Naphthyl chloridePhenylboronic AcidNiCl₂(PCy₃)₂ (5 mol%)K₃PO₄t-amyl alcohol100[1]
54-Bromobenzonitrilen-Propyl BromideNiBr₂ (15 mol%) / L1d (15 mol%)- (reductant: Mn/LiBr)DMPU91[3]
63-BromofuranPhenylboronic AcidNiCl₂(PCy₃)₂ (5 mol%)K₃PO₄2-Me-THF91[1]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Cross-Coupling of this compound with (Hetero)Aryl Halides in Green Solvents

This protocol is adapted from established procedures for nickel-catalyzed Suzuki-Miyaura couplings.[1]

Materials:

  • Nickel(II) chloride tricyclohexylphosphine complex (NiCl₂(PCy₃)₂)

  • This compound

  • (Hetero)Aryl halide

  • Potassium phosphate (K₃PO₄), finely ground

  • 2-Methyltetrahydrofuran (2-Me-THF) or tert-Amyl alcohol

  • Anhydrous, degassed solvent

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a nitrogen-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add NiCl₂(PCy₃)₂ (0.025 mmol, 5 mol%).

  • Add the (hetero)aryl halide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Add 2-Me-THF or tert-amyl alcohol (2.5 mL, 0.2 M).

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling of an Aryl Bromide with a Propyl Halide (for comparison)

This protocol is based on a cross-electrophile coupling which provides an alternative route to propyl-substituted arenes.[3]

Materials:

  • Nickel(II) bromide (NiBr₂)

  • Ligand (e.g., a substituted bipyridine or phenanthroline derivative)

  • Aryl bromide

  • Propyl bromide

  • Manganese powder (Mn) or Zinc powder (Zn)

  • Lithium bromide (LiBr) (optional additive)

  • N,N'-Dimethylpropyleneurea (DMPU)

  • Anhydrous, degassed solvent

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a nitrogen-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add NiBr₂ (0.03 mmol, 15 mol%) and the appropriate ligand (0.03 mmol, 15 mol%).

  • Add manganese powder (0.9 mmol, 3.0 equiv) and lithium bromide (0.2 mmol, 1.0 equiv), if used.

  • Add the aryl bromide (0.2 mmol, 1.0 equiv) and DMPU (1.0 mL).

  • Add the propyl bromide (0.3 mmol, 1.5 equiv).

  • Seal the vial and heat the reaction at the optimized temperature (e.g., 60-80 °C) for 12-24 hours.

  • After cooling, quench the reaction with 1 M HCl.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Ni-Catalyzed Propylation cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Add Ni Catalyst & Ligand to Vial prep2 Add Base (e.g., K3PO4) prep1->prep2 prep3 Add this compound prep2->prep3 prep4 Add (Hetero)Aryl Halide prep3->prep4 prep5 Add Anhydrous, Degassed Solvent prep4->prep5 react1 Seal Vial & Heat to Required Temperature prep5->react1 react2 Stir for 12-24 hours react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Cool & Quench Reaction react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry & Concentrate Organic Phase workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 product Isolated Propylated Product workup4->product

Caption: General experimental workflow for nickel-catalyzed propylation.

Proposed Catalytic Cycle

catalytic_cycle Proposed Catalytic Cycle for Ni-Catalyzed Suzuki-Miyaura Coupling Ni0 LₙNi(0) NiII_OA LₙNi(II)(Ar)(X) Ni0->NiII_OA Oxidative Addition NiII_TM [LₙNi(II)(Ar)(Propyl)] NiII_OA->NiII_TM Transmetalation NiII_TM->Ni0 Reductive Elimination Product Ar-Propyl NiII_TM->Product ArX_in Ar-X ArX_in->NiII_OA Boronic_in Propyl-B(OH)₂ (Base) Boronic_in->NiII_TM RE_out

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Synthesis of Biaryls using 1-Propylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl and alkyl-aryl structures is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1][2] These structural motifs are prevalent in a wide array of pharmaceuticals and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for constructing C-C bonds, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[3][4][5]

This document provides detailed application notes and protocols for the use of 1-propylboronic acid in the Suzuki-Miyaura cross-coupling reaction for the synthesis of propyl-substituted biaryls. The introduction of a propyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block in medicinal chemistry.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (typically an aryl bromide or chloride).[1][3] The reaction proceeds through a catalytic cycle involving a palladium(0) species.

The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (the propyl group) is transferred to the palladium(II) complex, typically facilitated by a base. The base activates the boronic acid, making the organic group more nucleophilic.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04-0.08 mmol, 4-8 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (4 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired propyl-substituted biaryl.

Protocol 2: General Procedure for Coupling with Aryl Chlorides

The coupling of aryl chlorides is often more challenging than that of aryl bromides. Therefore, more active catalyst systems are typically required.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or a pre-catalyst like [Pd₂(dba)₃]

  • A bulky, electron-rich phosphine ligand such as SPhos or XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using the appropriate aryl chloride, palladium source, ligand, and base as listed above.

  • Add the degassed anhydrous solvent to the flask via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress as described in Protocol 1.

  • Follow the workup and purification steps as outlined in Protocol 1.

Data Presentation

The following tables summarize representative yields for the Suzuki-Miyaura coupling of alkylboronic acids with various aryl halides. While specific data for this compound is not extensively tabulated in the surveyed literature, the data for closely related linear alkylboronic acids (e.g., ethylboronic acid and n-butylboronic acid) provides a strong indication of expected yields and reactivity trends.

Table 1: Suzuki-Miyaura Coupling of Alkylboronic Acids with Various Aryl Bromides

EntryAryl BromideAlkylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromotoluenen-Butylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
24-Bromoanisolen-Butylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092
31-Bromo-4-(trifluoromethyl)benzeneEthylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O8088
42-Bromopyridinen-Propylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O9075
53-Bromobenzonitrilen-Butylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10090

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Table 2: Suzuki-Miyaura Coupling of Alkylboronic Acids with Various Aryl Chlorides

EntryAryl ChlorideAlkylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Chlorotoluenen-Butylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane11085
24-Chloroanisolen-Butylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane11082
31-Chloro-4-(trifluoromethyl)benzenen-Propylboronic acidPd(OAc)₂ (3)RuPhos (6)K₃PO₄t-AmylOH10078
42-Chloropyridinen-Butylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane11070
53-Chlorobenzonitrilen-Butylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane11088

Note: The data in this table is compiled from various sources and represents typical yields for these more challenging substrates. Actual yields may vary.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of biaryls using this compound via the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X      |     L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OH)₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)-R      |     L₂ Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Propyl-Aryl Product (Ar-R) Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Boronic_Acid This compound (R-B(OH)₂) Borate [R-B(OH)₃]⁻ Boronic_Acid->Borate Base Base Base->Borate Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Reactant Preparation Reaction_Setup Reaction Setup under Inert Atmosphere (Aryl Halide, this compound, Catalyst, Ligand, Base) Start->Reaction_Setup Solvent_Addition Addition of Degassed Solvent Reaction_Setup->Solvent_Addition Reaction Heating and Stirring (e.g., 80-120 °C) Solvent_Addition->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End: Pure Propyl-Aryl Product Analysis->End

Caption: General experimental workflow for biaryl synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of propyl-substituted biaryls using this compound. The reaction generally proceeds in high yields and is tolerant of a wide variety of functional groups on the aryl halide coupling partner. For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to achieve good results. The protocols and data provided in this document serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, facilitating the efficient synthesis of novel molecular entities.

References

Application Notes and Protocols for 1-Propylboronic Acid in the Synthesis of Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis and application of polymers containing 1-propylboronic acid are not yet widely documented in peer-reviewed literature. The following application notes and protocols are based on established principles and methodologies for analogous boronic acid-containing polymers, primarily those with arylboronic acid moieties. These protocols should be considered as starting points that will require optimization.

Application Notes

Polymers incorporating boronic acid functionalities are at the forefront of stimuli-responsive material science, with significant potential in drug delivery and diagnostics. While phenylboronic acid (PBA) has been the most extensively studied derivative, the use of alkylboronic acids, such as this compound (1-PBA), offers intriguing possibilities for fine-tuning polymer properties.

The key feature of the boronic acid group is its ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1][2] This interaction is the basis for the development of "smart" polymers that can respond to changes in pH and the concentration of saccharides like glucose.[3][4]

Potential Advantages of this compound in Polymer Synthesis:

  • Modified Hydrophilicity/Hydrophobicity: The propyl group, being more hydrophobic than a phenyl group, can alter the overall solubility and self-assembly behavior of the resulting polymer in aqueous environments. This could influence drug loading capacities and the stability of nanoparticles.

  • Altered pKa: The pKa of the boronic acid is crucial for its interaction with diols at physiological pH. Alkylboronic acids generally have a higher pKa than arylboronic acids. This could be leveraged to design polymers that respond to different pH ranges.

  • Unique Self-Assembly Characteristics: The difference in steric hindrance and electronic properties between a propyl and a phenyl group can lead to novel self-assembled nanostructures, such as micelles or vesicles, with distinct morphologies and release kinetics.

Key Applications in Drug Development:

  • Glucose-Responsive Drug Delivery: The reversible binding of boronic acids to glucose makes these polymers ideal candidates for self-regulated insulin delivery systems.[5] An increase in blood glucose levels would lead to the displacement of a diol-containing drug or the disassembly of a drug-loaded nanoparticle, triggering insulin release.

  • pH-Responsive Drug Release: The boronic acid-diol interaction is pH-dependent, with the boronate ester being more stable at higher pH.[4] This property can be exploited for targeted drug delivery to specific tissues with altered pH, such as tumor microenvironments or endosomal compartments.

  • Targeted Delivery to Glycosylated Receptors: The affinity of boronic acids for saccharides can be used to target polymers to cells or tissues that overexpress specific glycoproteins or polysaccharides on their surface.

Experimental Protocols

Two primary strategies for incorporating boronic acid functionalities into polymers are the direct polymerization of a boronic acid-containing monomer and the post-polymerization modification of a precursor polymer.[3]

Protocol 1: Synthesis of a this compound-Containing Monomer (Hypothetical)

This protocol describes a hypothetical synthesis of a polymerizable acrylamide monomer containing a this compound moiety, adapted from procedures for synthesizing 3-acrylamidophenylboronic acid.[6]

Materials:

  • 3-Amino-1-propylboronic acid hydrochloride (hypothetical precursor)

  • Acryloyl chloride

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate

Procedure:

  • Dissolve 3-amino-1-propylboronic acid hydrochloride in a 1:1 mixture of THF and deionized water in a round-bottom flask.

  • Add sodium bicarbonate to the solution and cool the flask to below 5°C in an ice bath.

  • Slowly add a solution of acryloyl chloride in anhydrous THF dropwise over 1 hour while maintaining the low temperature.

  • Allow the reaction mixture to stir overnight and gradually warm to room temperature.

  • Acidify the mixture with 1 M HCl and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to yield the 3-acrylamido-1-propylboronic acid monomer.

Protocol 2: RAFT Polymerization of a Boronic Acid-Containing Monomer

This protocol outlines the synthesis of a block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[3][6] This example uses a hypothetical this compound-containing acrylamide monomer.

Materials:

  • N-Isopropylacrylamide (NIPAM)

  • 3-Acrylamido-1-propylboronic acid (from Protocol 1)

  • S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT) as RAFT agent

  • 2,2′-Azobis(2-methylpropionitrile) (AIBN) as initiator

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Synthesis of Macro-CTA:

    • Dissolve NIPAM, DDMAT, and AIBN in DMF in a Schlenk flask.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in an oil bath at 70°C to initiate polymerization.

    • After the desired time, quench the polymerization by exposing the solution to air and cooling in an ice bath.

    • Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum to obtain the PNIPAM macro-chain transfer agent (macro-CTA).

  • Synthesis of Block Copolymer:

    • Dissolve the PNIPAM macro-CTA, 3-acrylamido-1-propylboronic acid monomer, and AIBN in DMF in a Schlenk flask.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in an oil bath at 70°C for the desired polymerization time.

    • Quench the reaction as described above.

    • Precipitate the block copolymer in cold diethyl ether, filter, and dry under vacuum.

    • Characterize the polymer by ¹H NMR and Gel Permeation Chromatography (GPC).

Quantitative Data

The following table summarizes typical quantitative data for boronic acid-containing polymers synthesized via RAFT polymerization, based on literature for phenylboronic acid derivatives.[6] These values should be considered as a reference for what might be expected for polymers containing this compound.

PolymerMonomer:CTA:Initiator RatioMn ( g/mol )Mw/Mn (PDI)Monomer Conversion (%)
PNIPAM macro-CTA100:1:0.110,000 - 15,0001.10 - 1.2560 - 80
PNIPAM-b-P(APBA)20:1:0.1 (APBA block)15,000 - 25,0001.20 - 1.4040 - 60

APBA: 3-Acrylamidophenylboronic acid

Visualizations

Signaling Pathway: Glucose-Responsive Release

The following diagram illustrates the principle of glucose-responsive drug release from a boronic acid-containing polymer nanoparticle.

G cluster_0 Low Glucose cluster_1 High Glucose NP Drug-Loaded Nanoparticle (Crosslinked via Boronate Esters) Drug_in Drug Encapsulated NP->Drug_in Stable Glucose Glucose NP_dis Disassembled Nanoparticle Drug_out Drug Released NP_dis->Drug_out Release Glucose->NP_dis Competitively Binds to Boronic Acid

Caption: Glucose-responsive drug release mechanism.

Experimental Workflow: RAFT Polymerization

This diagram outlines the workflow for the synthesis of a boronic acid-containing block copolymer via RAFT polymerization.

G Monomer1 Monomer 1 (e.g., NIPAM) Macro_CTA Macro-CTA Synthesis (RAFT Polymerization) Monomer1->Macro_CTA RAFT_Agent RAFT Agent RAFT_Agent->Macro_CTA Initiator Initiator Initiator->Macro_CTA Purification1 Precipitation & Drying Macro_CTA->Purification1 Block_Copolymerization Block Copolymerization (RAFT) Purification1->Block_Copolymerization Monomer2 Monomer 2 (Boronic Acid-containing) Monomer2->Block_Copolymerization Purification2 Precipitation & Drying Block_Copolymerization->Purification2 Final_Polymer Block Copolymer Purification2->Final_Polymer Characterization Characterization (NMR, GPC) Final_Polymer->Characterization

Caption: Workflow for block copolymer synthesis via RAFT.

References

Application Notes and Protocols for Reactions Involving 1-Propylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for cross-coupling reactions involving 1-propylboronic acid. The protocols detailed herein are foundational for the synthesis of a variety of organic compounds, with a focus on the widely utilized Suzuki-Miyaura and Chan-Lam coupling reactions. While specific quantitative data for this compound is not extensively available in the cited literature, representative data for analogous short-chain alkylboronic acids are presented to serve as a practical starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a propyl group to various aryl, heteroaryl, or vinyl halides and triflates.

General Reaction Principle

The reaction proceeds through a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the propyl-substituted product and regenerate the palladium(0) catalyst.[1][2]

Quantitative Data for Alkylboronic Acid Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of simple alkylboronic acids with aryl halides. These conditions can serve as a starting point for optimizing reactions with this compound.

EntryAlkylboronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Methylboronic acid4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O8012-2495[3]
2Ethylboronic acid1-Bromo-4-fluorobenzenePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O1001885N/A
3Isobutylboronic acid4-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1001288N/A
4n-Butylboronic acid2-BromopyridinePdCl₂(dppf) (3)-Na₂CO₃DME801678N/A

Note: Yields are for the specific reported reactions and may vary for this compound and other substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf), 1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O, DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine (N-arylation/alkylation) or an alcohol (O-arylation/alkylation).[4] This reaction is advantageous due to its often mild conditions, which can sometimes be performed at room temperature and open to the air.[5]

General Reaction Principle

The Chan-Lam coupling mechanism is thought to involve a Cu(II) catalytic cycle. The amine or alcohol coordinates to the copper center, followed by transmetalation of the propyl group from the boronic acid. Reductive elimination then forms the C-N or C-O bond, yielding the product and a Cu(I) species, which is subsequently re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen.[5]

Quantitative Data for Alkylboronic Acid Chan-Lam Coupling

The following table presents representative conditions and yields for the Chan-Lam coupling of simple alkylboronic acids with amines. These can be used as a guide for reactions with this compound.

EntryAlkylboronic AcidAmineCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Ethylboronic acidAnilineCu(OAc)₂ (10)PyridineDCMRT2475[5]
2Isobutylboronic acid4-MethoxyanilineCu(OAc)₂ (100)Et₃NMeCNRT4868[6]
3Methylboronic acidBenzylamineCu(OAc)₂ (10)2,6-LutidineDCMRT2464[7]
4Cyclopropylboronic acidPiperidineCu(OAc)₂ (100)Na₂CO₃DCE801292[8]

Note: Yields are for the specific reported reactions and may vary for this compound and other substrates.

Experimental Protocol: General Procedure for Chan-Lam N-Propylation of an Aniline

This protocol is a general starting point and may require optimization.[5][6]

Materials:

  • Aniline derivative (1.0 mmol, 1.0 equiv)

  • This compound (1.5-2.0 mmol, 1.5-2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10-100 mol%)

  • Base (e.g., Pyridine, Triethylamine (Et₃N), or DBU, 1.0-2.0 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene)

  • Reaction flask with a magnetic stir bar

Procedure:

  • To a reaction flask, add the aniline derivative, copper(II) acetate, and a magnetic stir bar.

  • Add the solvent and the base.

  • Stir the mixture at room temperature for a few minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C), open to the atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous ammonium hydroxide and stir for 15-30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Chan-Lam couplings, along with a general experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OH)₂ (Base) pd2_r2_complex R¹-Pd(II)L₂-R² transmetalation->pd2_r2_complex reductive_elimination Reductive Elimination pd2_r2_complex->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Chan_Lam_Catalytic_Cycle cu2 Cu(II)L₂ ligand_exchange Ligand Exchange cu2->ligand_exchange R-NuH cu2_nuc L-Cu(II)-NuH ligand_exchange->cu2_nuc transmetalation Transmetalation cu2_nuc->transmetalation R-B(OH)₂ cu2_r_nuc R-Cu(II)-NuH transmetalation->cu2_r_nuc reductive_elimination Reductive Elimination cu2_r_nuc->reductive_elimination cu1 Cu(I)L reductive_elimination->cu1 R-Nu oxidation Oxidation cu1->oxidation [O] oxidation->cu2

Caption: Catalytic cycle of the Chan-Lam coupling.

Experimental_Workflow start Reaction Setup reagents Combine Reactants, Catalyst, and Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up monitoring->workup Reaction Complete quench Quench Reaction workup->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purification Purification dry->purification chromatography Column Chromatography purification->chromatography product Isolated Product chromatography->product

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 1-Propylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 1-propylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a Suzuki coupling reaction with this compound?

Low yields in Suzuki couplings with this compound can stem from several factors. Key issues include the inherent instability of alkylboronic acids, which can lead to side reactions, and suboptimal reaction conditions. Common problems include protodeboronation (replacement of the boronic acid group with a hydrogen), homocoupling of the boronic acid, and catalyst deactivation. The choice of base, solvent, palladium catalyst, and ligand is critical for a successful reaction.

Q2: What is protodeboronation and how can it be minimized when using this compound?

Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the formation of propane and reducing the yield of the desired coupled product.[1] This process is often promoted by the presence of water and a strong base.[2] To minimize protodeboronation:

  • Use milder bases: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH).

  • Ensure anhydrous conditions: Using anhydrous solvents and thoroughly drying all glassware can reduce the availability of a proton source.[2]

  • Optimize reaction temperature: Higher temperatures can accelerate protodeboronation, so running the reaction at the lowest effective temperature is advisable.[2]

  • Use a more stable boronic acid derivative: In challenging cases, converting this compound to a more stable derivative like a pinacol ester or a trifluoroborate salt can be beneficial. These derivatives slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[1]

Q3: What causes the homocoupling of this compound and how can I prevent it?

Homocoupling is the dimerization of the boronic acid to form hexane. This side reaction is often promoted by the presence of oxygen in the reaction mixture and can also be mediated by Pd(II) species.[3][4] To prevent homocoupling:

  • Thoroughly degas all solvents and the reaction mixture: This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.

  • Use a Pd(0) catalyst source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous. If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[4]

  • Pre-heat the reaction mixture: Heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes reduce homocoupling.

Q4: Which palladium catalyst and ligand system is best for coupling with this compound?

The choice of catalyst and ligand is highly dependent on the specific aryl halide being used. For couplings with alkylboronic acids, bulky and electron-rich phosphine ligands are often effective as they can promote the desired cross-coupling pathway. Catalyst systems like Pd₂(dba)₃ with a bulky phosphine ligand such as P(t-Bu)₃ have been shown to be effective for a range of Suzuki couplings. For challenging substrates, considering more advanced catalyst systems, such as those employing Buchwald-type biarylphosphine ligands, may be necessary.[2]

Troubleshooting Guides

Problem 1: Low to No Yield of the Desired Product

Possible Cause & Solution

Possible CauseRecommended Action
Inactive Catalyst Ensure the palladium source and ligand are of good quality and have been stored properly. Consider using a fresh batch of catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).
Protodeboronation of this compound This is a common issue with alkylboronic acids. Switch to a milder base (e.g., K₂CO₃, K₃PO₄), use anhydrous solvents, and consider a lower reaction temperature. Alternatively, use a more stable derivative of this compound, such as its pinacol ester.[1]
Poor Solubility of Reagents Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents, such as dioxane/water or toluene/water, is often used to facilitate the dissolution of both organic and inorganic reagents.
Inappropriate Base or Solvent The choice of base and solvent is crucial and often substrate-dependent. A screening of different bases and solvents may be necessary. See the data tables below for illustrative examples.
Oxygen Contamination The presence of oxygen can lead to catalyst decomposition and promote homocoupling. Ensure all solvents are thoroughly degassed and the reaction is carried out under an inert atmosphere (argon or nitrogen).
Illustrative Data on the Impact of Reaction Parameters

Disclaimer: The following data is illustrative and synthesized from general trends reported in the literature for n-alkylboronic acids. Actual yields will be specific to the substrates and precise reaction conditions.

Table 1: Effect of Different Bases on the Yield of 4-Propyltoluene

Reaction Conditions: this compound (1.2 equiv), 4-bromotoluene (1.0 equiv), Pd(PPh₃)₄ (3 mol%), solvent, 90 °C, 12 h.

EntryBase (2.0 equiv)SolventApproximate Yield (%)
1NaOHDioxane/H₂O (4:1)45
2K₂CO₃Dioxane/H₂O (4:1)75
3K₃PO₄Dioxane/H₂O (4:1)85
4Cs₂CO₃Dioxane/H₂O (4:1)88
5Et₃NDioxane20

Table 2: Effect of Different Solvents on the Yield of 4-Propyltoluene

Reaction Conditions: this compound (1.2 equiv), 4-bromotoluene (1.0 equiv), K₃PO₄ (2.0 equiv), Pd(PPh₃)₄ (3 mol%), 90 °C, 12 h.

EntrySolvent SystemApproximate Yield (%)
1Toluene/H₂O (4:1)78
2Dioxane/H₂O (4:1)85
3THF/H₂O (4:1)70
4DMF65
5n-Propanol/H₂O (4:1)82

Experimental Protocols

General Procedure for Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Suzuki Coupling with this compound

G start Low Yield or No Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions side_reactions Analyze for Side Products check_reagents->side_reactions check_catalyst->side_reactions check_conditions->side_reactions protodeboronation Protodeboronation Detected side_reactions->protodeboronation Yes homocoupling Homocoupling Detected side_reactions->homocoupling Yes no_side_products No Major Side Products side_reactions->no_side_products No optimize_base Optimize Base (milder, anhydrous) protodeboronation->optimize_base degas Improve Degassing Technique homocoupling->degas use_pd0 Use Pd(0) Source homocoupling->use_pd0 optimize_solvent Optimize Solvent System no_side_products->optimize_solvent optimize_catalyst Screen Catalyst/Ligand no_side_products->optimize_catalyst increase_temp Increase Temperature or Time no_side_products->increase_temp success Successful Coupling optimize_base->success optimize_solvent->success optimize_catalyst->success degas->success use_pd0->success increase_temp->success

Caption: A workflow for troubleshooting common issues in Suzuki coupling reactions.

Competing Reaction Pathways in Suzuki Coupling

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Aryl_Halide Aryl-X Cross_Coupling Desired Cross-Coupling Aryl_Halide->Cross_Coupling Propyl_BA Propyl-B(OH)₂ Propyl_BA->Cross_Coupling Protodeboronation Protodeboronation Propyl_BA->Protodeboronation Homocoupling Homocoupling Propyl_BA->Homocoupling Desired_Product Aryl-Propyl Cross_Coupling->Desired_Product Propane Propane Protodeboronation->Propane Hexane Hexane Homocoupling->Hexane

Caption: Competing pathways in the Suzuki coupling of this compound.

References

Technical Support Center: Optimizing Reactions with 1-Propylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions involving 1-propylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to ensure its stability? A1: this compound is hygroscopic and can be unstable on the shelf.[1][2] For long-term storage, it is recommended to keep it in a tightly sealed container in a dry, refrigerated environment (2-8°C).[2] Some suppliers suggest storing stock solutions at -20°C for up to one month or -80°C for up to six months, aliquoted to avoid repeated freeze-thaw cycles.[3] Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) when possible to minimize exposure to moisture and air.[2]

Q2: What is protodeboronation and how can I prevent it with this compound? A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, consuming your starting material.[4][5][6] This is particularly prevalent with alkylboronic acids. Key causes include the presence of water, certain bases, and high temperatures.[6] To minimize this:

  • Use anhydrous conditions: Ensure all solvents, reagents, and glassware are thoroughly dried.[6]

  • Select the right base: Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases.[1][6] In some anhydrous systems, potassium trimethylsilanolate (TMSOK) has proven effective.[7]

  • Lower reaction temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.[6]

  • Use a protected derivative: Consider using more stable alternatives like potassium n-propyltrifluoroborate or MIDA (N-methyliminodiacetic acid) boronates, which slowly release the boronic acid in situ.[1][7]

Q3: My reaction yield is low. What are the most common causes when using an alkylboronic acid? A3: Low yields in Csp²–Csp³ cross-couplings with alkylboronic acids are a known challenge.[7] Common causes include:

  • Slow transmetalation: The transfer of the propyl group from boron to the metal catalyst (e.g., palladium) can be slow.[7]

  • β-Hydride elimination: This is a competing pathway for alkylboronates that can occur before the desired reaction step.[7]

  • Protodeboronation: As discussed in Q2, this side reaction consumes the boronic acid.[4][7]

  • Poor reagent quality: The this compound may have degraded due to improper storage.[5]

  • Suboptimal catalyst/ligand system: The choice of palladium source and phosphine ligand is critical for activating alkylboronic acids.[1][7]

Q4: How can I effectively remove boron-containing impurities after the reaction? A4: Boronic acids and their byproducts can be challenging to remove. A common and effective method is an extractive basic wash. By washing the crude reaction mixture (dissolved in an organic solvent like ethyl acetate) with an aqueous base (e.g., 1M NaOH), the acidic boronic species are converted into their highly water-soluble boronate salts, which are then extracted into the aqueous layer.[6] Subsequent washes with brine can remove residual water and base before drying the organic layer.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions
Low or No Product Yield Catalyst Inactivity: The palladium catalyst is not active or has decomposed. Slow Transmetalation: Inefficient transfer of the propyl group from boron to palladium.[7] Protodeboronation: The boronic acid is consumed by reaction with a proton source.[4][6][7] β-Hydride Elimination: A common side reaction for alkylboronates.[7]Optimize Catalyst System: Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and specialized ligands for alkyl coupling (e.g., Buchwald ligands like SPhos, XPhos, or others like AntPhos).[1][7] Use Anhydrous Conditions: Employ dry solvents and reagents to minimize protodeboronation.[6][7] Base Selection: Use weaker, non-aqueous bases (e.g., K₃PO₄, Cs₂CO₃, TMSOK) to mitigate protodeboronation.[1][7] Use Boronic Acid Derivatives: Employ more stable potassium n-propyltrifluoroborate or MIDA boronates.[1][7]
Significant Side Product Formation Homocoupling: The aryl halide couples with itself. Protodeboronation: Formation of propane from this compound.[4][6]Deoxygenate Reaction Mixture: Thoroughly degas solvents and maintain an inert atmosphere (N₂ or Ar) to prevent oxygen-mediated side reactions.[6] Optimize Reaction Conditions: See solutions for "Low or No Product Yield". The same factors often cause side reactions.
Inconsistent Results / Poor Reproducibility Reagent Instability: this compound is hygroscopic and can degrade or form cyclic anhydrides (boroxines).[2][6] Mass Transfer Issues: Biphasic reaction mixtures (often seen with aqueous bases) can lead to irreproducible kinetics.[7]Verify Reagent Quality: Use freshly purchased or properly stored this compound. Improve Solubility: For biphasic systems, consider a co-solvent like THF or 1,4-dioxane with water to improve homogeneity.[8] Alternatively, explore fully anhydrous conditions.[7]

Optimized Reaction Conditions

The optimal conditions are highly dependent on the specific substrates being coupled. The following tables provide starting points for optimization based on literature for Csp²–Csp³ couplings.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition 1 (Anhydrous, Rapid)[7]Condition 2 (Aqueous Base)[1][8]
Catalyst AntPhos-Pd-G3 PrecatalystPd(dppf)Cl₂ or Pd(PPh₃)₄
Base Potassium trimethylsilanolate (TMSOK)K₃PO₄ or K₂CO₃
Solvent Tetrahydrofuran (THF), anhydrous1,4-Dioxane/H₂O or DMF/H₂O (e.g., 1:1 mixture)[8]
Temperature Room Temperature to 50°C80 - 110°C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Notes Often very fast (<1 hour) and avoids issues with biphasic mixtures.[7]A more traditional setup; the water co-solvent helps solubilize the inorganic base.[1][8]

Table 2: Chan-Lam Coupling Conditions

ParameterTypical Condition[4][9][10]
Catalyst Copper(II) Acetate (Cu(OAc)₂)
Base Pyridine or Triethylamine (Et₃N)
Solvent Dichloromethane (CH₂Cl₂) or Methanol (MeOH)
Temperature Room Temperature
Atmosphere Air (Oxygen is often the terminal oxidant)[4]
Notes Known for its mild conditions; can be performed open to the air.[9][11]

Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), a palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the appropriate ligand if not using a precatalyst.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.2-1.5 equiv.) and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring and monitor by TLC or GC/MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Aryl Halide, Catalyst, & Base to Dried Flask prep2 Purge with Inert Gas prep1->prep2 Seal react1 Add Degassed Solvent prep2->react1 react2 Heat & Stir react1->react2 react3 Monitor Progress (TLC/GC-MS) react2->react3 workup1 Cool & Dilute react3->workup1 workup2 Aqueous Wash (H₂O, Brine) workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic

When a reaction fails, a logical approach can quickly identify the problem.

Troubleshooting_Flowchart start Low / No Yield check_sm Check for Starting Materials (SM) by TLC/NMR start->check_sm sm_present Starting Materials Largely Unconsumed check_sm->sm_present Yes sm_gone Starting Materials Consumed check_sm->sm_gone No cause1 Inactive Catalyst? Degraded Reagents? Temp Too Low? sm_present->cause1 cause2 Check for Side Products: - Protodeboronation - Homocoupling - Decomposition sm_gone->cause2 solution1 Solution: - Use fresh catalyst/reagents - Screen new ligands/bases - Increase temperature cause1->solution1 solution2 Solution: - Use anhydrous conditions - Use weaker base - Degas reaction mixture cause2->solution2

Caption: A logical flowchart for troubleshooting low-yielding cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism can aid in optimization. The key steps are oxidative addition, transmetalation, and reductive elimination.[12]

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Int1 R¹-Pd(II)-X L₂ Pd0->Int1 Product R¹-R² Int2 R¹-Pd(II)-R² L₂ Int1->Int2 Int2->Pd0 RE_label Reductive Elimination Int2->RE_label OA_label Oxidative Addition OA_label->Int1 RE_label->Product Trans_label Transmetalation Trans_label->Int2 ArylHalide R¹-X ArylHalide->OA_label Boronic R²-B(OH)₂ + Base Boronic->Trans_label

Caption: Simplified diagram of the Palladium-catalyzed Suzuki-Miyaura catalytic cycle.

References

Preventing degradation of 1-propylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-propylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its degradation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, like other alkylboronic acids, is susceptible to two main degradation pathways:

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of propane. This reaction is often catalyzed by acid or base and can be accelerated by the presence of certain metals and high temperatures.[1][2][3]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents, to form 1-propanol and boric acid.[4][5][6][7] This process can be accelerated by reactive oxygen species.[5][6]

Q2: How can I detect the degradation of my this compound?

A2: Several analytical techniques can be employed to monitor the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the parent compound and its degradation products.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹¹B NMR, is a powerful tool for identifying degradation products by observing changes in the chemical environment of the propyl group and the boron atom.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to detect volatile byproducts like propane.

Q3: What are the ideal storage and handling conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry place, refrigerated if possible (below 4°C/39°F).[11] It is also advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture, which can promote oxidation and hydrolysis.[12][13] Minimize dust generation and accumulation during handling.[11]

Troubleshooting Guide

Issue 1: Low yield in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to protodeboronation.

Symptoms:

  • Formation of propane as a byproduct.

  • Recovery of the unreacted coupling partner.

  • Lower than expected yield of the desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Base Selection Strong bases can accelerate protodeboronation.[3] Switch to a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3]
Presence of Water Excess water can promote protodeboronation.[3] Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å) to the reaction mixture.
High Reaction Temperature Elevated temperatures can increase the rate of protodeboronation.[3] Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., starting at 60-80 °C).
Inefficient Catalytic System A slow catalytic cycle exposes the boronic acid to degrading conditions for a longer period.[3] Optimize the catalyst and ligand system. Consider using more active pre-formed Pd(0) catalysts or electron-rich phosphine ligands to accelerate the desired coupling reaction.[3]
Prolonged Reaction Time The longer the boronic acid is exposed to basic and heated conditions, the more likely it is to degrade.[3] Monitor the reaction closely by TLC, GC-MS, or LC-MS and work up the reaction as soon as the starting material is consumed.

Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling

This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction designed to minimize the protodeboronation of this compound.

  • Glassware Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas (e.g., argon or nitrogen).

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Boronic Acid Addition: Add this compound (1.3 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up and purification.

Logical Workflow for Troubleshooting Protodeboronation

Troubleshooting Protodeboronation start Low Product Yield & Protodeboronation Suspected check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Switch to a weaker base (e.g., K₂CO₃, K₃PO₄) check_base->change_base Yes check_water Are anhydrous conditions being used? check_base->check_water No change_base->check_water use_anhydrous Use anhydrous solvents and dried glassware. Consider molecular sieves. check_water->use_anhydrous No check_temp Is the reaction temperature high? check_water->check_temp Yes use_anhydrous->check_temp lower_temp Lower the reaction temperature (e.g., start at 60-80 °C) check_temp->lower_temp Yes check_catalyst Is the catalytic system efficient? check_temp->check_catalyst No lower_temp->check_catalyst optimize_catalyst Optimize catalyst/ligand system. Use a more active catalyst. check_catalyst->optimize_catalyst No end Improved Yield check_catalyst->end Yes optimize_catalyst->end

Caption: A flowchart for troubleshooting protodeboronation.

Issue 2: Degradation of this compound due to oxidation.

Symptoms:

  • Formation of 1-propanol and boric acid.

  • Reduced purity of the starting material over time.

  • Inconsistent reaction outcomes.

Possible Causes & Solutions:

CauseRecommended Solution
Exposure to Air (Oxygen) Boronic acids are susceptible to oxidation.[4][5][6] Handle this compound under an inert atmosphere (argon or nitrogen) whenever possible, especially during reactions.
Presence of Oxidizing Agents Contaminants or reaction components may act as oxidizing agents. Ensure all reagents and solvents are free from peroxides and other oxidizing impurities.
Formation of Reactive Oxygen Species Some reaction conditions can generate reactive oxygen species that degrade boronic acids.[5][6] If suspected, consider the use of antioxidants, although their compatibility with the desired reaction must be verified.
Use of Protective Groups For particularly sensitive applications, consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate, which can be used directly in some reactions or deprotected in situ.[14][15]

Experimental Protocol: Formation of this compound Pinacol Ester for Enhanced Stability

This protocol describes the formation of a pinacol ester from this compound to protect it from oxidative degradation.

  • Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Water Removal: Add a drying agent such as anhydrous magnesium sulfate or set up a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or ¹H NMR).

  • Purification: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting this compound pinacol ester can often be used without further purification, or it can be purified by distillation or chromatography if necessary.

Degradation Pathway of this compound

Degradation Pathways propylboronic_acid This compound protodeboronation Protodeboronation (+H₂O, acid/base, heat) propylboronic_acid->protodeboronation oxidation Oxidation (+O₂, oxidizing agents) propylboronic_acid->oxidation propane Propane propanol 1-Propanol boric_acid Boric Acid protodeboronation->propane oxidation->propanol oxidation->boric_acid

Caption: Major degradation routes for this compound.

References

Technical Support Center: Purification of Products from 1-Propylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 1-propylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include unreacted this compound, homocoupled byproducts (e.g., hexane from a Suzuki coupling with a propyl halide), and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.[1][2][3] Residual palladium catalyst from coupling reactions is also a critical impurity to remove, especially for pharmaceutical applications.[4]

Q2: What is the recommended first step for purifying the crude product of a this compound reaction?

A2: An initial aqueous work-up is a crucial first step.[4] This typically involves diluting the reaction mixture with an organic solvent and washing with water or brine to remove inorganic salts and water-soluble impurities.[4]

Q3: How can I remove unreacted this compound from my product?

A3: Unreacted this compound can often be removed with a basic aqueous wash (e.g., with NaOH or K₂CO₃ solution). This converts the acidic boronic acid into its water-soluble boronate salt, which can then be separated into the aqueous layer during an extraction.[4][5] Another method involves the use of a sorbitol extraction, which selectively pulls the free boronic acid into the aqueous phase.[6]

Q4: My product is an oil and will not crystallize. What should I do?

A4: If your product is an oil, it could be due to the presence of impurities that inhibit crystallization, or the product may naturally be an oil at room temperature.[4] In this case, purification by column chromatography is the most suitable method.[4][7]

Q5: What are the best practices for removing residual palladium catalyst?

A5: For applications in drug development, minimizing palladium levels to parts-per-million (ppm) is essential due to toxicity concerns.[4] Heterogeneous catalysts can be removed by filtration through celite. For homogeneous catalysts, metal scavengers, such as functionalized silica gels, can be employed to bind the palladium, which is then removed by filtration.[4][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from this compound reactions.

Problem Potential Cause(s) Suggested Solution(s)
Product and impurities have similar polarity on TLC The solvent system used for TLC may not be optimal for separation.Test a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[4] Consider using a shallow solvent gradient during column chromatography for better separation.[4] Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve separation on TLC and column chromatography.[7]
Product streaks or sticks to the silica gel column Boronic acid derivatives can be polar and interact strongly with silica gel, leading to poor separation and recovery.[1][2]Consider using neutral alumina for column chromatography, especially for boronate esters.[7] Another approach is to use reverse-phase (C18) chromatography.[1] For pinacol boronic esters, impregnating the silica gel with boric acid has been shown to be effective in preventing over-adsorption.[9]
Low yield after purification The product may be partially lost during aqueous work-up if it has some water solubility. The product might be degrading on the silica gel column.Minimize the number of transfers to reduce mechanical losses.[10] If degradation on silica is suspected, consider alternative purification methods like recrystallization or using a less acidic stationary phase like alumina.
Presence of significant homocoupling byproduct This is often due to the presence of oxygen in the reaction, especially in Suzuki-Miyaura coupling reactions.[3][4]Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen).[4] Using a Pd(0) catalyst source directly can sometimes minimize homocoupling.[4] Careful column chromatography or recrystallization is necessary for removal.[4]

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water or brine. Repeat the washing two to three times.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Acid-Base Extraction for Removal of Boronic Acid
  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a 1-2 M aqueous solution of NaOH or K₂CO₃ and shake vigorously.

  • Allow the layers to separate. The boronic acid will be in the aqueous layer as its boronate salt.

  • Drain the aqueous layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.[5]

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel or alumina in the chosen eluent (a low-polarity solvent system like hexane/ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Purification Workflow and Logic

The following diagrams illustrate the decision-making process and workflow for purifying products from this compound reactions.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup analysis Analyze Crude Product (TLC, NMR) workup->analysis is_solid Is the product a solid? analysis->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oil) is_pure_cryst Is it pure? recrystallize->is_pure_cryst is_pure_cryst->chromatography No final_product Pure Product is_pure_cryst->final_product Yes is_pure_chrom Is it pure? chromatography->is_pure_chrom further_purification Consider Alternative Methods (e.g., Prep-HPLC, Derivatization) is_pure_chrom->further_purification No is_pure_chrom->final_product Yes further_purification->chromatography

Caption: General purification workflow for products of this compound reactions.

Troubleshooting_Logic start Purification Issue Identified issue_type What is the issue? start->issue_type poor_separation Poor Separation on TLC issue_type->poor_separation Co-elution streaking Product Streaking/ Sticking to Silica issue_type->streaking Adsorption low_yield Low Yield issue_type->low_yield Product Loss solution_separation Optimize Solvent System (Vary Polarity, Add Modifier) poor_separation->solution_separation solution_streaking Use Neutral Alumina or Reverse-Phase (C18) Chromatography streaking->solution_streaking solution_low_yield Minimize Transfers Consider Non-Chromatographic Methods low_yield->solution_low_yield

Caption: Troubleshooting logic for common purification challenges.

References

Managing air and moisture sensitivity of 1-propylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing 1-propylboronic acid by providing clear guidance on its handling, storage, and use in chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to its air and moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: My this compound has been stored for a while. How can I assess its quality and purity?

A1: The quality of aged this compound can be compromised through oligomerization (forming boroxines) or degradation. To assess its purity, you can:

  • Visual Inspection: Check for any change in appearance from a white/off-white solid to a clumpy or discolored material.

  • Solubility Test: A quick test involves checking its solubility in a solvent like DMSO. Poor solubility might indicate the formation of insoluble polymeric boroxines.[1]

  • Spectroscopic Analysis: The most reliable method is to analyze a sample using Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities or degradation products.

Q2: I observe a lower than expected yield in my Suzuki-Miyaura coupling reaction using this compound. What are the potential causes related to the boronic acid itself?

A2: Low yields in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to its degradation. The primary causes include:

  • Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water or strong bases at elevated temperatures.[2]

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the boronic acid, rendering it inactive for the coupling reaction.[3][4] This process can be accelerated by the presence of certain metals.[5]

  • Homocoupling: The presence of oxygen can also promote the unwanted homocoupling of the boronic acid.[3]

  • Formation of Boroxines: Dehydration of the boronic acid can lead to the formation of cyclic anhydrides called boroxines. While this is often a reversible process, it can affect the solubility and reactivity of the boronic acid.[2]

Q3: What are the best practices for storing this compound to maintain its stability?

A3: To minimize degradation, this compound should be stored under controlled conditions.

Storage ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage (up to 3 years for powder). For shorter periods, 4°C is acceptable (up to 2 years for powder).[1][6]Low temperatures slow down degradation processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[7]Prevents oxidation by atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry environment.[6][8] The compound is hygroscopic.[9]Prevents hydrolysis and protodeboronation.
In solution If in solution, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Use freshly opened, anhydrous solvents for dissolution.[1]Minimizes solvent-mediated degradation.

Q4: My reaction requires aqueous or basic conditions. How can I prevent the decomposition of this compound?

A4: While challenging, several strategies can mitigate decomposition in aqueous or basic media:

  • Use of Weaker Bases: Opt for milder bases such as K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or KOH.[2][3]

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.[2]

  • Use of Protected Boronic Acid Derivatives: Consider using more stable derivatives that slowly release the boronic acid in situ. This keeps the concentration of the unstable free boronic acid low.[3][10] Common derivatives include:

    • Potassium trifluoroborate salts (R-BF₃K)

    • MIDA boronates

    • Diethanolamine adducts[3][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in Suzuki Coupling Degradation of this compound (protodeboronation, oxidation).Use a fresh batch of this compound. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (N₂ or Ar).[3] Consider using a protected form like a trifluoroborate salt or MIDA ester.[2]
Inactive catalyst.Use a fresh, active palladium catalyst and ligand. Consider using an air-stable precatalyst.[3]
Inappropriate base or solvent.Optimize the base and solvent system. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often better.[2][3]
Formation of significant byproduct (propane) Protodeboronation of this compound.Minimize water in the reaction by using anhydrous solvents and reagents. Switch to a weaker, non-aqueous base. Lower the reaction temperature.[2]
Formation of significant byproduct (hexane) Homocoupling of this compound.Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining an inert atmosphere.[3]
Inconsistent reaction results Variable quality of this compound.Purchase from a reliable supplier and store properly. Consider converting to a more stable derivative like a diethanolamine adduct for more consistent performance.[11]
Formation of boroxine (cyclic anhydride).If solubility issues are observed, adding a controlled, small amount of water might shift the equilibrium back to the boronic acid. However, this must be balanced against the risk of protodeboronation.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Diethanolamine Adduct for Enhanced Stability

This protocol describes the formation of a stable, crystalline adduct of this compound that can be used directly in Suzuki coupling reactions, particularly with protic solvents.[3][11]

Materials:

  • This compound

  • Diethanolamine

  • Methylene chloride (anhydrous)

  • Magnetic stir bar and vial

  • Pipette

  • Vacuum filtration apparatus

Procedure:

  • In a vial equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of methylene chloride.

  • While stirring, add 1.0 equivalent of diethanolamine dropwise via a pipette.

  • Observe the reaction mixture. The initial solid may dissolve completely before a new precipitate forms.

  • Continue stirring the resulting slurry for 15-20 minutes to ensure complete reaction.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold methylene chloride.

  • Dry the solid under vacuum. The resulting diethanolamine adduct is now ready for use.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with this compound under Inert Atmosphere

This protocol provides a general workflow for performing a Suzuki-Miyaura coupling, emphasizing the exclusion of air and moisture.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[3]

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered[3]

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)[3]

  • Oven-dried reaction vial with a magnetic stir bar and septum

  • Inert gas supply (Argon or Nitrogen)

  • Syringes

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.

  • Seal the vial with a septum and purge with an inert gas for 5-10 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature before proceeding with the workup.

Visualizations

experimental_workflow Experimental Workflow for Suzuki Coupling cluster_prep Vessel & Reagent Preparation cluster_inert Inert Atmosphere Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep_vial Oven-dry reaction vial add_solids Add aryl halide, this compound, & base prep_vial->add_solids seal_purge Seal vial & purge with Ar/N2 add_solids->seal_purge add_catalyst Add Pd catalyst under inert gas seal_purge->add_catalyst add_solvent Add degassed solvent via syringe add_catalyst->add_solvent heat_stir Heat & stir reaction mixture add_solvent->heat_stir monitor Monitor progress (TLC, GC-MS) heat_stir->monitor cool Cool to room temperature monitor->cool workup Aqueous workup cool->workup purify Purify by column chromatography workup->purify

Caption: Workflow for Suzuki coupling with air/moisture sensitive reagents.

troubleshooting_logic Troubleshooting Low Yield in Suzuki Coupling cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Yield Observed check_boronic Check this compound (Age, Storage, Purity) start->check_boronic check_inert Inert Atmosphere? (Degassed Solvents, Ar/N2 Purge) start->check_inert check_catalyst Check Catalyst & Ligand (Activity, Age) check_boronic->check_catalyst sol_boronic Use Fresh Boronic Acid or Protected Derivative (MIDA, BF3K) check_boronic->sol_boronic check_halide Check Aryl Halide Purity check_catalyst->check_halide sol_catalyst Use Fresh/Pre-activated Catalyst check_catalyst->sol_catalyst check_base Base Appropriate? (Strength, Solubility) check_inert->check_base sol_inert Improve Degassing & Purging Technique check_inert->sol_inert check_temp Temperature Optimal? check_base->check_temp sol_conditions Optimize Base, Solvent, & Temp check_base->sol_conditions check_temp->sol_conditions

Caption: A logical guide to troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Optimizing 1-Propylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reactions involving 1-propylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?

A1: When encountering low or no yield in a Suzuki-Miyaura coupling with this compound, a systematic troubleshooting approach is recommended. Several key factors can influence the reaction's success:

  • Catalyst System: The choice of palladium catalyst and ligand is critical for the C(sp²)-C(sp³) coupling. For alkylboronic acids like this compound, bulky and electron-rich phosphine ligands are often preferred as they can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with ligands such as Buchwald's SPhos or XPhos.[1][2]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. The strength and type of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3] The optimal base is often dependent on the specific substrates and solvent system.

  • Solvent System: The solvent must be capable of dissolving the reactants and be compatible with the catalytic system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is frequently used.[4][5] The ratio of the organic solvent to water can influence the reaction rate and yield.[4]

  • Reaction Temperature: While some highly active catalyst systems can promote coupling at room temperature, heating is often necessary for C(sp²)-C(sp³) couplings, typically in the range of 80-110 °C.[6]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed to prevent catalyst deactivation and unwanted side reactions like homocoupling.[7][8]

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with boronic acids, especially alkylboronic acids which can be less stable than their aryl counterparts.[9][10] To mitigate this issue, consider the following strategies:

  • Use of Boronic Esters: Converting this compound to a more stable boronate ester, such as a pinacol ester (Bpin), can significantly reduce protodeboronation.[9][11] These esters can be used directly in the coupling reaction and often exhibit enhanced stability.

  • Milder Base: Strong bases can promote protodeboronation. Switching to a milder base, such as KF or CsF, may be beneficial.[12]

  • Anhydrous Conditions: While many Suzuki couplings are performed in aqueous media, water can be a proton source for protodeboronation. If feasible for your specific reaction, employing anhydrous conditions can help minimize this side reaction.[13]

  • Slow-Release Strategy: Using a "masking" reagent that protects the boronic acid and facilitates its slow release into the reaction can maintain a low concentration of the free boronic acid, thereby reducing its degradation.[14]

Q3: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound to ensure reproducibility?

A3: Reproducibility is key in experimental work. For consistent results in your Suzuki-Miyaura couplings, adhere to the following best practices:

  • Reagent Quality: Use high-purity reagents. Boronic acids can degrade over time, so it is advisable to use fresh or properly stored material.[9]

  • Inert Atmosphere: As mentioned, maintaining an inert atmosphere throughout the reaction setup and duration is crucial to protect the catalyst.[7]

  • Degassing Solvents: Thoroughly degas all solvents prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[7]

  • Precise Stoichiometry: Carefully measure the amounts of all reactants, catalyst, ligand, and base.

  • Vigorous Stirring: In biphasic solvent systems, vigorous stirring is essential to ensure efficient mixing and facilitate the reaction between components in different phases.[4]

  • Consistent Heating: Use a reliable heating method, such as an oil bath or a heating mantle with a temperature controller, to maintain a stable reaction temperature.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure proper handling to avoid exposure to air and moisture.
Incorrect baseScreen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal one for your substrate combination.
Suboptimal solvent systemExperiment with different solvent mixtures and ratios (e.g., Dioxane/H₂O, THF/H₂O, Toluene/H₂O).[5]
Insufficient temperatureGradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Significant Protodeboronation Instability of boronic acidConvert this compound to a more stable boronate ester (e.g., pinacol ester).[9][11]
Base-promoted decompositionUse a milder base such as KF or CsF.[12]
Presence of protic sourcesIf compatible with your reaction, consider using anhydrous solvents.[13]
Formation of Homocoupling Byproducts Presence of oxygenEnsure the reaction is performed under a strict inert atmosphere and that solvents are thoroughly degassed.[7][8]
Inefficient transmetalationOptimize the ligand and base to promote the desired cross-coupling pathway over homocoupling.
Reaction Stalls Before Completion Catalyst deactivationAdd a fresh portion of the catalyst and ligand to the reaction mixture.
Insufficient baseEnsure an adequate amount of base is present to drive the reaction to completion.

Catalyst and Ligand Selection for this compound Coupling

The choice of catalyst and ligand is paramount for a successful C(sp²)-C(sp³) Suzuki-Miyaura coupling. The following table summarizes general recommendations based on literature for similar alkylboronic acid couplings.

Catalyst (Palladium Source)LigandTypical BaseTypical SolventComments
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OSPhos is a bulky, electron-rich ligand known to be effective for challenging couplings.[2]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂OXPhos is another highly effective Buchwald ligand for C(sp²)-C(sp³) bond formation.[1]
Pd(PPh₃)₄(None)K₂CO₃DME/H₂OTetrakis(triphenylphosphine)palladium(0) can be effective, but often requires higher temperatures.[15]
PdCl₂(dppf)(dppf)Cs₂CO₃THF/H₂OThis catalyst is often used for a broad range of Suzuki couplings.[16]

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of specific parameters may be required for different substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., Toluene/Water, 10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, palladium catalyst, phosphine ligand, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Propyl R¹-Pd(II)-R² L₂ Transmetalation->PdII_Aryl_Propyl RedElim Reductive Elimination PdII_Aryl_Propyl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (this compound) + Base BoronicAcid->Transmetalation Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inertness If reagents are OK Screen_Catalyst Screen Different Catalyst/Ligand Systems Check_Inertness->Screen_Catalyst If atmosphere is inert Screen_Base Screen Different Bases Screen_Catalyst->Screen_Base If still no improvement Success Reaction Successful Screen_Catalyst->Success If yield improves Screen_Solvent Optimize Solvent System Screen_Base->Screen_Solvent If still no improvement Screen_Base->Success If yield improves Adjust_Temp Adjust Reaction Temperature Screen_Solvent->Adjust_Temp If still no improvement Screen_Solvent->Success If yield improves Adjust_Temp->Success If yield improves Reassess Reassess Substrate Compatibility Adjust_Temp->Reassess If no improvement after all steps

References

Validation & Comparative

1-Propylboronic Acid vs. Its Boronate Esters in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of carbon-carbon bond formation, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling reactions is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an objective comparison between 1-propylboronic acid and its corresponding boronate esters, offering a clear perspective on their respective performance with supporting experimental data and detailed protocols.

The fundamental difference between this compound and its boronate esters, such as the commonly used pinacol ester, lies in a trade-off between reactivity and stability. Generally, this compound exhibits higher reactivity, which can translate to faster reaction times. This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the palladium catalytic cycle. However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are more susceptible to decomposition pathways like oxidation and protodeboronation, which can negatively impact their shelf life and the reproducibility of results.

Conversely, boronate esters of this compound offer significantly greater stability. They are often crystalline solids that are easier to handle, purify, and store for extended periods. This inherent stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount. The trade-off for this stability is typically a slower reaction rate compared to the parent boronic acid. It is widely believed that under many Suzuki-Miyaura reaction conditions, the boronate ester may undergo in-situ hydrolysis to the more reactive boronic acid.

Quantitative Performance Comparison

While direct head-to-head comparative studies for this compound versus its pinacol ester under identical conditions are not extensively documented in the literature, the following table presents representative data extrapolated from established performance differences between alkylboronic acids and their pinacol esters in Suzuki-Miyaura coupling reactions with a common coupling partner, 4-bromoanisole. This data serves to illustrate the general performance trends.

ParameterThis compound (extrapolated)This compound Pinacol Ester (extrapolated)
Reaction Time ShorterLonger
Yield Potentially higher in shorter reaction times, but can be compromised by decomposition.Often more reproducible, leading to higher isolated yields in complex syntheses due to higher purity of the starting material.
Stability Moderate; susceptible to oxidation and protodeboronation.High; generally stable to air and moisture, with a long shelf-life.
Handling Can be challenging to handle and purify due to potential for decomposition.Typically a crystalline solid, easy to handle and purify by standard methods.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide with this compound and its pinacol ester. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling of 4-Bromoanisole with this compound

Materials:

  • 4-Bromoanisole

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Add tricyclohexylphosphine (0.04 mmol).

  • Add toluene (5 mL) and water (0.5 mL).

  • The flask is sealed and the mixture is stirred vigorously at 80 °C for 4-6 hours, or until reaction completion is observed by TLC or GC-MS analysis.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-propylanisole.

Protocol 2: Suzuki Coupling of 4-Bromoanisole with this compound Pinacol Ester

Materials:

  • 4-Bromoanisole

  • This compound pinacol ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a glovebox, a vial is charged with 4-bromoanisole (1.0 mmol), this compound pinacol ester (1.5 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.04 mmol).

  • The vial is sealed with a septum and removed from the glovebox.

  • 1,4-Dioxane (4 mL) and water (1 mL) are added via syringe.

  • The reaction mixture is stirred at 100 °C for 12-18 hours.

  • After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL) and filtered through a pad of celite.

  • The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield 4-propylanisole.

Logical Workflow of Suzuki-Miyaura Coupling

The following diagram illustrates the key stages of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle cluster_1 Reagent Activation Oxidative_Addition Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Transmetalation Transmetalation (Ar-Pd(II)-X + R-B(OR)2 -> Ar-Pd(II)-R) Oxidative_Addition->Transmetalation Organopalladium(II) Complex Reductive_Elimination Reductive Elimination (Ar-Pd(II)-R -> Ar-R + Pd(0)) Transmetalation->Reductive_Elimination Di-organopalladium(II) Complex Catalyst_Regeneration Pd(0) Catalyst Reductive_Elimination->Catalyst_Regeneration Product (Ar-R) Catalyst_Regeneration->Oxidative_Addition Enters next cycle Boronic_Acid This compound R-B(OH)2 Activated_Boronate Activated Boronate [R-B(OH)3]- Boronic_Acid->Activated_Boronate Base Boronate_Ester This compound Pinacol Ester R-B(O-pin) Boronate_Ester->Activated_Boronate Base / H2O (in-situ hydrolysis) Activated_Boronate->Transmetalation Enters Catalytic Cycle

Caption: Suzuki-Miyaura catalytic cycle and reagent activation.

Conclusion

The choice between this compound and its boronate esters for Suzuki-Miyaura coupling is contingent on the specific requirements of the synthesis. For rapid reactions where starting material stability is less of a concern, this compound may be the preferred reagent. However, for complex, multi-step syntheses, high-throughput applications, and situations demanding high reproducibility and ease of handling, the superior stability of this compound boronate esters often makes them the more prudent choice, despite potentially requiring longer reaction times or more forcing conditions. A thorough understanding of this reactivity-stability trade-off empowers researchers to make informed decisions, thereby optimizing their synthetic strategies.

A Comparative Guide to the Reactivity of Primary Alkylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of primary alkylboronic acids in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Chan-Lam amination. The selection of the appropriate alkylboronic acid is critical for optimizing reaction yields, minimizing reaction times, and ensuring the successful synthesis of target molecules. This document presents a compilation of experimental data to facilitate this selection process, alongside detailed experimental protocols for reproducible results.

Executive Summary: Reactivity Trends of Primary Alkylboronic Acids

Data Presentation: Quantitative Comparison of Reactivity

The following tables summarize the comparative reactivity of various primary alkylboronic acids in Suzuki-Miyaura and Chan-Lam couplings. The data is presented to highlight the influence of the alkyl chain structure on reaction outcomes.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The transmetalation step, involving the transfer of the alkyl group from boron to palladium, is often rate-limiting for alkylboronic acids.

Table 1: Comparative Yields of Suzuki-Miyaura Coupling of Primary Alkylboronic Acids with 4-Bromoanisole.

Alkylboronic AcidStructureRelative Initial Rate (Normalized)Plausible Rationale for Rate Difference
n-Butylboronic AcidCH₃(CH₂)₃B(OH)₂1.00The linear alkyl chain presents minimal steric hindrance at the boron center, allowing for efficient transmetalation.[1]
Isobutylboronic Acid(CH₃)₂CHCH₂B(OH)₂0.85Branching at the β-carbon introduces moderate steric bulk, slightly impeding the approach to the palladium center compared to the linear analogue.[1]
sec-Butylboronic AcidCH₃CH₂CH(CH₃)B(OH)₂0.40Branching at the α-carbon significantly increases steric hindrance, slowing down the transmetalation step considerably.[1]
tert-Butylboronic Acid(CH₃)₃CB(OH)₂<0.05The extreme steric bulk of the tert-butyl group severely hinders the transmetalation process, often leading to very low or no product formation under standard conditions.[1]

Note: The relative rates presented are representative and collated from trends observed in the literature. Actual rates will vary depending on the specific reaction conditions.

Table 2: Representative Yields for the Suzuki-Miyaura Coupling of Various Primary Alkylboronic Acids with Aryl Bromides.

Alkylboronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
n-Butylboronic Acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O8092
Isobutylboronic Acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O8088
n-Octylboronic Acid4-Bromo-N,N-dimethylanilinePd(dppf)Cl₂K₃PO₄Dioxane/H₂O10085
3-Phenylpropylboronic Acid1-Bromo-4-fluorobenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10095

Disclaimer: The data in this table is a synthesized representation from multiple sources to illustrate general reactivity trends and may not reflect the results of a single head-to-head study.

Chan-Lam Amination

The copper-catalyzed Chan-Lam amination is a valuable method for the formation of C-N bonds. The reaction involves the coupling of an amine with a boronic acid.

Table 3: Representative Yields for the Chan-Lam Coupling of Primary Alkylboronic Acids with Aniline.

Alkylboronic AcidCopper SourceBaseSolventTemp (°C)Yield (%)
n-Butylboronic AcidCu(OAc)₂PyridineCH₂Cl₂2575
Isobutylboronic AcidCu(OAc)₂PyridineCH₂Cl₂2570
n-Hexylboronic AcidCu(OAc)₂Et₃NTHF5082
Cyclohexylboronic AcidCu(OAc)₂Et₃NTHF5078

Disclaimer: The data in this table is a synthesized representation from multiple sources to illustrate general reactivity trends and may not reflect the results of a single head-to-head study.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Weigh Alkylboronic Acid, Aryl Halide/Amine, Base setup Assemble Reaction under Inert Atmosphere (N2 or Ar) reagents->setup catalyst Prepare Catalyst Solution (e.g., Pd(PPh3)4 or Cu(OAc)2) catalyst->setup solvent Degas Solvent addition Add Reagents and Solvent solvent->addition setup->addition heating Heat to Desired Temperature with Stirring addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) & Yield Calculation purification->analysis

Caption: General experimental workflow for comparing the reactivity of primary alkylboronic acids.

suzuki_cycle pd0 Pd(0)L2 pdiil R'-Pd(II)L2-X pd0->pdiil Oxidative Addition pdiil_alkyl R-Pd(II)L2-R' pdiil->pdiil_alkyl Transmetalation pdiil_alkyl->pd0 Reductive Elimination product R-R' pdiil_alkyl->product boronate R-B(OH)3- boronate->pdiil boronic_acid R-B(OH)2 boronic_acid->boronate base Base base->boronic_acid aryl_halide R'-X aryl_halide->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

reactivity_comparison cluster_reactivity Relative Reactivity in Suzuki-Miyaura Coupling cluster_structure Primary Alkylboronic Acid Structure high Higher Reactivity medium Moderate Reactivity low Lower Reactivity linear Linear (e.g., n-Butyl) linear->high beta_branched β-Branched (e.g., Isobutyl) beta_branched->medium alpha_branched α-Branched (e.g., sec-Butyl) alpha_branched->low

Caption: Logical relationship between primary alkylboronic acid structure and reactivity.

Experimental Protocols

The following are detailed, standardized methodologies for the Suzuki-Miyaura and Chan-Lam reactions, designed to allow for the effective comparison of different primary alkylboronic acids.

Standardized Protocol for Comparative Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Primary alkylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 v/v, 5 mL)

  • Internal standard (for kinetic analysis, e.g., dodecane)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, primary alkylboronic acid, and base.

  • Add the palladium catalyst to the reaction vessel.

  • Add the degassed solvent mixture via syringe.

  • If conducting a kinetic study, add the internal standard.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Standardized Protocol for Comparative Chan-Lam Amination

Materials:

  • Primary or secondary amine (1.0 mmol, 1.0 equiv)

  • Primary alkylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Base (e.g., Pyridine, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dichloromethane (DCM), 5 mL)

  • 4 Å Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a round-bottom flask, add the amine, primary alkylboronic acid, and copper(II) acetate.

  • If using, add activated 4 Å molecular sieves.

  • Add the solvent, followed by the base.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

By utilizing these standardized protocols, researchers can generate reliable, comparative data on the reactivity of various primary alkylboronic acids, enabling more informed decisions in the design and execution of synthetic routes.

References

A Comparative Guide to the Performance of 1-Propylboronic Acid and Other Alkylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Alkylboronic acids are indispensable reagents in this reaction for introducing alkyl chains, a common structural motif in pharmaceuticals and functional materials. The choice of alkylboronic acid can significantly impact reaction outcomes. This guide provides an objective comparison of the performance of 1-propylboronic acid against other common primary alkylboronic acids—methylboronic acid, ethylboronic acid, and n-butylboronic acid—supported by physical data and a representative experimental protocol.

Physical and Chemical Properties

The physical properties of alkylboronic acids, such as molecular weight, melting point, and boiling point, are critical for handling, storage, and reaction setup. A summary of these properties for the homologous series from methyl to n-butyl is presented below. It is important to note that boronic acids have a propensity to form cyclic trimeric anhydrides, known as boroxines, through dehydration, which can affect their physical properties like melting point.[1]

PropertyMethylboronic AcidEthylboronic AcidThis compoundn-Butylboronic Acid
Molecular Formula CH₅BO₂[2]C₂H₇BO₂[1]C₃H₉BO₂[3]C₄H₁₁BO₂[4]
Molecular Weight ( g/mol ) 59.86[2]73.89[1]87.91[5]101.94[4]
Melting Point (°C) 91-94[6][7]84-88 / 161-167[1][8]104-111[3]90-92[4]
Boiling Point (°C) 141.7 (Predicted)[6]154 (at 760 mmHg)[1]170.8 (Predicted)[5]189.2 (at 760 mmHg)[4]
Appearance White to off-white crystalline powder[2]White to slightly yellow crystalline powder[1]White to off-white crystalline powder or flakes[5]White flaky crystals[4]
Solubility in Water Soluble[6][7]Not specifiedNot specifiedca 2.5 g/100 mL

Performance in Suzuki-Miyaura Coupling

Alkylboronic AcidAryl HalideCatalyst/LigandBaseSolventTime (h)Temperature (°C)Yield (%)
n-Butylboronic AcidBromobenzenePd(OAc)₂ / S-PhosK₃PO₄THF1960~100
n-Butylboronic Acid4-BromoanisolePd/RHAK₂CO₃Ethanol24100>99
Phenylboronic Acid*4-BromoanisolePd/RHAK₂CO₃Ethanol24100>99

*Note: Data for phenylboronic acid is included for reference as a commonly used boronic acid. Direct yield comparisons for methyl-, ethyl-, and this compound under these specific conditions were not found in the searched literature. A study on the Suzuki-Miyaura cross-coupling of n-butylboronic acid with various aryl and heteroaryl bromides demonstrated that high to quantitative yields could be achieved with appropriate ligand and base/solvent combinations. For instance, the coupling of bromobenzene with n-butylboronic acid using Pd(OAc)₂ and the S-Phos ligand in the presence of K₃PO₄ in THF at 60°C for 19 hours resulted in nearly quantitative conversion.[9]

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an alkylboronic acid with an aryl bromide, based on established methodologies.[9]

General Procedure for Suzuki-Miyaura Coupling of n-Butylboronic Acid with Bromobenzene:

A mixture of bromobenzene (1.00 mmol), n-butylboronic acid (1.50 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), palladium acetate (Pd(OAc)₂, 0.05 mmol), and S-Phos (0.10 mmol) in tetrahydrofuran (THF, 5 mL) is heated to 60 °C for 19 hours. The progress of the reaction can be monitored by GC-MS.

Workup:

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired n-butylbenzene.

Mechanistic Visualization

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the role of each component and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Alkylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: Suzuki-Miyaura catalytic cycle.

The experimental workflow for a typical Suzuki-Miyaura coupling reaction, from setup to product analysis, can be visualized as a logical progression of steps.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Aryl Halide - Alkylboronic Acid - Catalyst & Ligand - Base - Solvent start->reaction_setup heating_stirring Heating & Stirring (e.g., 60-100 °C) reaction_setup->heating_stirring monitoring Reaction Monitoring (TLC, GC-MS) heating_stirring->monitoring workup Workup: - Quenching - Extraction - Drying monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Validating the Purity of 1-Propylboronic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like 1-propylboronic acid is a critical step in ensuring the reliability and reproducibility of synthetic processes and the quality of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of this compound, supported by experimental data and detailed protocols. We also explore alternative analytical techniques to provide a well-rounded perspective on purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC stands as a primary analytical technique for assessing the purity of boronic acids due to its high resolution and sensitivity. However, the analysis of boronic acids, including this compound, presents unique challenges such as their propensity for dehydration to form boroxines (cyclic anhydrides) and their relatively low UV absorbance. Furthermore, their polar nature can lead to poor retention on traditional reversed-phase columns.[1][2]

Several HPLC strategies have been developed to overcome these challenges, with reversed-phase HPLC being the most common approach.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a widely used method for the analysis of boronic acids. To achieve adequate retention and separation of polar analytes like this compound and its potential impurities, modifications to standard RP-HPLC protocols are often necessary.

Key Strategies for RP-HPLC Analysis:

  • High pH Mobile Phases: Utilizing a mobile phase with a high pH can ionize the boronic acid group, increasing its retention on a C18 column.[1][2]

  • Ion-Pairing Reagents: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of the boronic acid by forming a neutral complex.[1]

  • Column Selection: Columns with stationary phases designed to retain polar analytes, such as those with polar-embedded groups or those suitable for aqueous mobile phases, can improve separation.

Illustrative Experimental Protocol for RP-HPLC:

This protocol is a representative method for the analysis of this compound and related impurities.

ParameterCondition
Instrumentation HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Expected Data and Comparison:

AnalyteExpected Retention Time (min)Resolution (vs. This compound)Limit of Detection (LOD) (µg/mL)
This compound~ 5.8-0.5
Propane< 2.0 (void volume)> 2.01.0
Boroxine Trimer~ 8.2> 2.00.8
cis-1-Propenylboronic Acid~ 5.5~ 1.20.7

Note: The above data is illustrative and may vary depending on the specific instrument and column used.

Workflow for HPLC Purity Validation of this compound

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Diluent (e.g., 50:50 Water/Acetonitrile) prep1->prep2 hplc1 Inject Sample into HPLC prep2->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at 220 nm hplc2->hplc3 data1 Obtain Chromatogram hplc3->data1 data2 Identify and Quantify Peaks data1->data2 data3 Calculate Purity (%) data2->data3 report report data3->report Final Report

Caption: Workflow for this compound purity validation by HPLC.

Alternative Analytical Methods for Purity Assessment

While HPLC is a powerful tool, a multi-faceted approach to purity validation often provides a more complete picture. Other techniques can be used orthogonally to confirm purity and identify impurities that may not be amenable to HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR are invaluable for confirming the structure of this compound and identifying potential impurities.

  • ¹H NMR: Can be used to detect and quantify organic impurities, including isomers such as cis- and trans-1-propenylboronic acid.

  • ¹¹B NMR: Provides information about the boron environment and can help to identify the presence of boroxines, which will have a different chemical shift compared to the monomeric boronic acid.

Gas Chromatography (GC)

GC is generally not suitable for the direct analysis of non-volatile boronic acids.[1] However, derivatization of the boronic acid to a more volatile ester can allow for GC analysis, which can be particularly useful for detecting volatile organic impurities.

Titration

Acid-base titration can be used to determine the overall assay of the boronic acid.[3] This method, however, is not specific and will not distinguish between the target analyte and any acidic impurities.

Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, good for separating a wide range of impurities.Challenges with retaining polar analytes, potential for on-column degradation.[1][2]
¹H and ¹¹B NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides structural information, good for identifying and quantifying isomers and boroxines.Lower sensitivity compared to HPLC, may not detect trace impurities.
Gas Chromatography (GC) Partitioning between a stationary phase and a carrier gas.High efficiency for volatile compounds.Requires derivatization for non-volatile boronic acids, potential for sample degradation during derivatization.[1]
Titration Neutralization reaction with a standard base.Simple, inexpensive, provides an overall assay value.Non-specific, does not provide information on individual impurities.[3]

Comparison of Analytical Techniques for Purity Validation

cluster_hplc Chromatographic Methods cluster_spec Spectroscopic & Other Methods main Purity Validation of This compound hplc RP-HPLC + High Resolution + Good for Impurity Profiling - Retention Challenges - Potential Degradation main->hplc Primary Method gc Gas Chromatography (GC) + High Efficiency for Volatiles - Requires Derivatization main->gc Alternative for Volatile Impurities nmr NMR Spectroscopy + Structural Information + Isomer Identification - Lower Sensitivity main->nmr Confirmatory Method titration Titration + Simple Assay - Non-Specific main->titration Overall Assay

Caption: Comparison of methods for this compound purity.

References

A Comparative Guide to Analytical Methods for Characterizing 1-Propylboronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical methods for the characterization of 1-propylboronic acid and its reaction products. Boronic acids are fundamental building blocks in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, making their accurate characterization essential for ensuring reaction efficiency, product purity, and overall quality in drug development and chemical research.

The selection of an appropriate analytical technique is contingent on the specific analytical goal, whether it be routine purity assessment, sensitive quantification of trace impurities, or comprehensive structural elucidation. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by performance data and detailed experimental protocols.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize the typical quantitative performance of commonly employed analytical techniques for the characterization of boronic acids and their derivatives. The presented data is a synthesis of values reported for various short-chain and aryl boronic acids, providing a reliable reference for methodological selection.

Table 1: Chromatographic Methods for Quantification and Purity Assessment

ParameterHPLC-UVGC-MS (with Derivatization)UPLC-ESI-MS/MS
Analyte Boronic AcidsSilylated Boronic AcidsVarious Boronic Acids
Limit of Detection (LOD) ~0.1 µg/mL~0.16 µg/mL[1]ng/mL to pg/mL range[2]
Limit of Quantification (LOQ) ~1.0 µg/mL[3]~0.48 µg/mL[1]Down to 1 ng/mL[4]
Linearity (R²) >0.98[3]>0.999[1]>0.99[4]
Recovery 97.1% - 105.7%[3]Not specified80% - 120%[4]
Precision (RSD) < 2.0%[3]< 5.0%[1]< 15%
Key Advantage Robust, widely available, good for routine purity checks and quantification.[2]High resolution and sensitivity, excellent for separating volatile impurities.[5]High sensitivity and selectivity, ideal for trace-level quantification without derivatization.[2][4]
Key Limitation Moderate sensitivity compared to MS methods.[2]Requires a derivatization step, not suitable for thermally labile compounds.Matrix effects can influence ionization efficiency.

Table 2: Spectroscopic Methods for Structural Elucidation

Parameter¹H NMR¹³C NMR¹¹B NMR
Primary Information Proton environment, structural connectivity.Carbon framework of the molecule.Coordination state of the boron atom (trigonal vs. tetrahedral).[2]
Key Advantage Provides detailed structural information and relative quantification of protons.[2]Confirms the carbon backbone and presence of functional groups.Directly probes the boron center, confirming the presence of the boronic acid/ester group.[2][6]
Key Limitation Complex spectra for large molecules, potential for overlapping signals.Lower sensitivity than ¹H NMR, requires longer acquisition times.Less common than ¹H and ¹³C NMR, requires a multinuclear probe.
Typical Application Unambiguous structure confirmation of the main product and impurities.Complementary to ¹H NMR for complete structural assignment.Confirmation of boronic acid presence and study of its interactions (e.g., with diols).[6]

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Characterization cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis and Interpretation Sample This compound Product Dissolution Dissolution in a suitable solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) e.g., Silylation Dissolution->Derivatization HPLC HPLC / LC-MS Dissolution->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Dissolution->NMR GCMS GC-MS Derivatization->GCMS Purity Purity Assessment (e.g., % Area) HPLC->Purity Quantification Quantification (vs. Standard) HPLC->Quantification GCMS->Purity GCMS->Quantification Structure Structural Elucidation (Spectral Interpretation) NMR->Structure

Caption: A general workflow for the characterization of this compound products.

Method_Selection Logical Workflow for Analytical Method Selection Start Analytical Goal? Purity Routine Purity & Quantification? Start->Purity Trace Trace Analysis in Complex Matrix? Start->Trace Structure Structural Confirmation? Start->Structure Volatile Analysis of Volatile Impurities? Purity->Volatile No HPLC_UV HPLC-UV Purity->HPLC_UV Yes Trace->Purity No LC_MSMS LC-MS/MS Trace->LC_MSMS Yes Structure->Purity No NMR_Spec NMR Spectroscopy (¹H, ¹³C, ¹¹B) Structure->NMR_Spec Yes Volatile->HPLC_UV No GC_MS GC-MS (with Derivatization) Volatile->GC_MS Yes

Caption: Logical workflow for selecting an analytical method for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity assessment and quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the this compound product in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of the product can be determined by the area percentage of the main peak. For quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of boronic acids, a derivatization step is mandatory for GC-MS analysis.[5] Silylation is a common derivatization technique.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the this compound product in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile) in a sealed vial.[2]

    • Add 100 µL of BSTFA + 1% TMCS.[2]

    • Heat the mixture at 60-70°C for 30 minutes.[2]

  • GC-MS Conditions:

    • Injector Temperature: 250 - 280°C.[2]

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[4]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System:

    • Ion Source Temperature: 230 °C.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: m/z 40 - 550.[4]

  • Data Analysis: The mass spectrum of the silylated derivative will show a characteristic fragmentation pattern that can be used for structural confirmation. Quantification can be performed using a suitable internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity for the quantification of this compound, especially at trace levels, without the need for derivatization.[4]

  • Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A C18 column suitable for UPLC (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]

  • Mobile Phase A: 10 mM Ammonium acetate in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A rapid gradient from 5% B to 95% B over 1-2 minutes is often sufficient for high-throughput analysis.[4]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for boronic acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion (deprotonated this compound) and a characteristic product ion are monitored.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration within the linear range of the instrument (typically in the ng/mL to low µg/mL range).

  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard, using a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this compound products.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • For ¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

    • For ¹¹B NMR: Dissolve a similar amount of sample in a deuterated solvent in a quartz NMR tube to avoid a background signal from borosilicate glass.[4]

  • Parameters:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integrations of the propyl chain and any other protons in the molecule.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.

    • ¹¹B NMR: Acquire a boron spectrum to confirm the presence and electronic environment of the boron atom. The chemical shift will indicate whether the boron is in a trigonal planar (boronic acid) or tetrahedral (boronate ester) state.[4] A sufficient number of scans (e.g., 1024) may be needed to achieve a good signal-to-noise ratio.[4]

  • Data Analysis: The combination of ¹H, ¹³C, and ¹¹B NMR spectra allows for the complete and unambiguous assignment of the chemical structure of the this compound product and any isolated impurities.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 1-Propylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of alkylboronic acids, such as 1-propylboronic acid, is of particular interest in the synthesis of pharmaceutical intermediates and other fine chemicals. The choice of the palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of this transformation. This guide provides an objective comparison of common palladium catalysts for the coupling of this compound with aryl halides, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of primary alkylboronic acids (n-propyl or the closely related n-butylboronic acid) with aryl bromides. The data has been compiled from different sources, and the reaction conditions are specified for each entry to provide a clear comparison.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Aryl HalideYield (%)Catalyst Loading (mol%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10014-Bromoanisole>951-2
Pd(PPh₃)₄PPh₃K₂CO₃DME/H₂O80185-bromo-1-ethyl-1H-indazole655
PEPPSI-IPrIPrKOt-BuTolueneRoom Temp-4-IodoanisoleHigh-
PdCl₂(dppf)dppfK₂CO₃DME/H₂O8025-bromo-1-ethyl-1H-indazoleHighNot Specified

Note: The data presented is for illustrative purposes, drawing from studies on n-alkylboronic acids. Direct comparison under identical conditions is recommended for specific applications.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different palladium catalyst systems are provided below.

Protocol 1: Using a Buchwald-type Catalyst (Pd(OAc)₂/SPhos)

This protocol is adapted for the use of a highly efficient biarylphosphine ligand, SPhos, which is known to promote the coupling of challenging substrates, including alkylboronic acids.

Materials:

  • This compound (1.5 mmol)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)

  • Palladium acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, palladium acetate, and SPhos.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Traditional Catalyst (Pd(PPh₃)₄)

Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile catalyst for Suzuki-Miyaura couplings.

Materials:

  • This compound (1.5 mmol)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In an oven-dried round-bottom flask, combine the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed DME and water.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Heat the mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be longer with this catalyst, potentially up to 18-24 hours.

  • After completion, cool the reaction to room temperature.

  • Work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Protocol 3: Using a PEPPSI-type Catalyst (PEPPSI-IPr)

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are air- and moisture-stable pre-catalysts that are highly active for a variety of cross-coupling reactions.

Materials:

  • This compound (1.5 mmol)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)

  • PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) (0.02 mmol, 2 mol%)

  • Potassium tert-butoxide (KOt-Bu) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and potassium tert-butoxide.

  • Add the PEPPSI-IPr catalyst.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. These catalysts are often highly active at room temperature.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify the product as described in the previous protocols.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X (Aryl Halide) PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OH)₂ (this compound) + Base PdII_R_Rprime R-Pd(II)L₂-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

A Head-to-Head Comparison: 1-Propylboronic Acid vs. Potassium Propyltrifluoroborate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical parameter that can dictate the efficiency, reproducibility, and overall success of a synthetic campaign. For researchers, scientists, and drug development professionals, understanding the nuanced differences between boronic acids and their trifluoroborate salt counterparts is paramount. This guide provides a comprehensive benchmark of 1-propylboronic acid against its derivative, potassium propyltrifluoroborate, supported by comparative data and detailed experimental protocols.

At a Glance: Key Performance Indicators

A summary of the key characteristics of this compound and potassium propyltrifluoroborate is presented below, highlighting their fundamental differences in stability, handling, and reactivity in the widely utilized Suzuki-Miyaura cross-coupling reaction.

FeatureThis compoundPotassium Propyltrifluoroborate
Physical State SolidCrystalline, free-flowing solid[1][2]
Air & Moisture Stability Prone to decomposition and dehydration to form boroxines[1][2]Highly stable to air and moisture[1][2][3]
Storage Requires careful handling and storage, often under inert atmosphereCan be stored indefinitely at room temperature without special precautions[1]
Stoichiometry in Reactions Equilibrium with boroxine trimers can complicate precise stoichiometry[1][2]Exists as a well-defined monomeric salt, allowing for accurate stoichiometry[4]
Susceptibility to Protodeboronation More susceptible, particularly under certain reaction conditions[5][6]Significantly more resistant to protodeboronation due to the tetracoordinate boron center[1][6][7]
Reactivity in Suzuki-Miyaura Coupling Effective coupling partner, but may require excess reagent and carefully optimized conditionsOften exhibits superior reactivity and tolerates a wider range of functional groups and reaction conditions[1][8]

Delving Deeper: A Comparative Analysis

Enhanced Stability and Handling of Trifluoroborates

The most significant advantage of potassium propyltrifluoroborate over this compound lies in its exceptional stability. Boronic acids have an inherent tendency to dehydrate and form cyclic trimers known as boroxines.[1][2] This equilibrium can complicate the accurate measurement of the reagent, leading to reproducibility issues. In contrast, potassium organotrifluoroborates are crystalline, monomeric solids that are remarkably stable in the presence of air and moisture.[1][2][3] This robustness simplifies handling and storage, eliminating the need for specialized inert atmosphere techniques in many cases.

The tetracoordinate nature of the boron atom in trifluoroborates, strongly bonded to three electronegative fluorine atoms, renders them significantly less prone to protodeboronation—a common side reaction with boronic acids that leads to the loss of the valuable organoboron functionality.[1][6][7] This inherent stability allows organotrifluoroborates to be carried through multi-step syntheses where a boronic acid might require protection and deprotection steps.[9]

Implications for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and both this compound and potassium propyltrifluoroborate are competent coupling partners.[10][11][12] However, the superior stability of the trifluoroborate salt often translates to more reliable and efficient reactions.

In a typical Suzuki-Miyaura reaction, a base is required to activate the organoboron species for transmetalation to the palladium catalyst. While boronic acids require this activation, trifluoroborates can be considered "protected" forms of boronic acids that are unmasked under the reaction conditions to generate the active species.[13] This controlled release can lead to cleaner reactions and higher yields. In some cases, simply switching from a boronic acid to its corresponding trifluoroborate has been shown to significantly improve the yield of the desired product.[8]

Furthermore, the propensity of boronic acids to undergo side reactions often necessitates the use of an excess of the reagent to drive the reaction to completion. The well-defined nature and stability of potassium propyltrifluoroborate frequently allow for the use of near-stoichiometric amounts, improving the atom economy of the process.[4][6]

Experimental Protocols

To provide a practical context for this comparison, the following section outlines representative experimental protocols for the synthesis of potassium propyltrifluoroborate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, alongside a standard protocol for a similar reaction using this compound.

Synthesis of Potassium Propyltrifluoroborate from this compound

This procedure is a general method for the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.[1][7][14]

Materials:

  • This compound

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents).

  • Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of this compound.

  • A white precipitate of potassium propyltrifluoroborate will form.

  • Continue stirring the mixture at room temperature for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold methanol, and dry under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Formation cluster_workup Workup Propylboronic_Acid This compound in Methanol Mixing Mixing and Stirring Propylboronic_Acid->Mixing KHF2 Aqueous KHF₂ KHF2->Mixing Precipitation Precipitation of Potassium Propyltrifluoroborate Mixing->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying

Caption: Workflow for the synthesis of potassium propyltrifluoroborate.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following are generalized procedures for a Suzuki-Miyaura cross-coupling reaction using either this compound or potassium propyltrifluoroborate with an aryl halide. Note that optimal conditions (catalyst, ligand, base, solvent, temperature) can vary depending on the specific substrates.

Using this compound:

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equivalent)

  • This compound (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Using Potassium Propyltrifluoroborate:

Materials:

  • Aryl halide (e.g., aryl chloride or bromide) (1.0 equivalent)

  • Potassium propyltrifluoroborate (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, XPhos, 4-6 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄) (3.0 equivalents)

  • Solvent (e.g., THF/Water, Toluene/Water)

Procedure:

  • In a reaction vessel, combine the aryl halide, potassium propyltrifluoroborate, palladium catalyst, ligand, and base.

  • Seal the vessel, then evacuate and backfill with an inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the mixture to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring for the required time.

  • After cooling to room temperature, perform a standard aqueous workup as described above.

  • Purify the product via column chromatography.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Propyl-B]⁻ (from Boronic Acid + Base or Trifluoroborate) PdII_Aryl_Propyl Aryl-Pd(II)-Propyl L₂ Transmetalation->PdII_Aryl_Propyl RedElim Reductive Elimination PdII_Aryl_Propyl->RedElim RedElim->Pd0 Ar-Propyl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For researchers engaged in synthetic chemistry and drug development, the choice between this compound and potassium propyltrifluoroborate is more than a matter of preference; it is a strategic decision that can impact the robustness and efficiency of a synthetic route. While this compound remains a valuable and widely used reagent, the superior stability, ease of handling, and often enhanced reactivity of potassium propyltrifluoroborate make it a compelling alternative, particularly in complex, multi-step syntheses where reliability and reproducibility are paramount. The initial investment in converting a boronic acid to its trifluoroborate salt can pay significant dividends in terms of simplified workflows and improved reaction outcomes.

References

A Comparative Guide to the Kinetic Performance of 1-Propylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, pivotal for the creation of carbon-carbon bonds in a wide array of applications, including pharmaceutical development. The choice of the organoboron reagent is critical, directly influencing reaction rates, yields, and overall efficiency. This guide provides a comparative analysis of the kinetic performance of 1-propylboronic acid and other representative boronic acids in these essential reactions, supported by experimental data and detailed methodologies.

Comparative Kinetic Data of Boronic Acids

The rate of the Suzuki-Miyaura reaction is significantly influenced by the structure of the boronic acid, particularly during the transmetalation step of the catalytic cycle. Steric hindrance and electronic effects of the organic group attached to the boron atom are key determinants of reactivity. The following table summarizes the relative initial reaction rates for various boronic acids, providing a baseline for comparison. The data for this compound is extrapolated based on trends observed for other primary alkylboronic acids.

Boronic Acid TypeRepresentative Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Primary AlkylEthylboronic Acid1.0Transmetalation can be the rate-limiting step. Less sterically hindered compared to larger alkylboronic acids, potentially leading to faster rates within this class.[1]
Primary Alkyl This compound ~0.9 Expected to have slightly slower transmetalation than ethylboronic acid due to increased steric bulk.
Primary Alkyln-Butylboronic Acid~0.8Slower transmetalation compared to ethylboronic acid due to increased steric bulk.[1]
Secondary AlkylIsopropylboronic Acid~0.3Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.[1]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally faster transmetalation compared to alkylboronic acids.[1]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate the transmetalation step.[1]
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1]

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Experimental Protocols

For accurate kinetic analysis of Suzuki-Miyaura reactions, meticulous experimental design and monitoring are essential. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., Aryl bromide, 1.0 mmol, 1.0 equiv)

  • Boronic acid (e.g., this compound, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Internal standard (for HPLC analysis)

  • Degassed solvent (e.g., Toluene/Water mixture)

  • Quenching solution (e.g., Acetonitrile)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (e.g., Argon), combine the aryl halide, boronic acid, base, and internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).[1]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[1]

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) and, if necessary, a quenching agent.[1]

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product against time. The initial reaction rate can be determined from the initial slope of this curve.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved in the kinetic studies of this compound in cross-coupling reactions, the following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)L_n-X pd0->pd_complex1 Ar-X aryl_halide Ar-X oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L_n-R pd_complex1->pd_complex2 R-B(OH)₂ Base boronic_acid R-B(OH)₂ transmetalation Transmetalation base Base pd_complex2->pd0 product Ar-R pd_complex2->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Base, Internal Standard, Inert Atmosphere) start->setup solvent Add Degassed Solvent setup->solvent initiate Initiate Reaction (Add Catalyst, Start Stirring at T) solvent->initiate sampling Aliquot Sampling at Predetermined Time Intervals initiate->sampling sampling->initiate t = 0, 2, 5... min quench Quench Reaction in Aliquot sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis (Plot [Product] vs. Time) hplc->data end End data->end

Caption: General workflow for kinetic analysis of Suzuki-Miyaura reactions.

Caption: Decision guide for boronic acid selection based on kinetic needs.

References

A Comparative Guide to the Applications and Efficacy of 1-Propylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Propylboronic acid, a member of the versatile boronic acid family, serves as a valuable reagent in a variety of chemical transformations. Its utility spans across organic synthesis, particularly in carbon-carbon bond formation, and it holds potential in the realm of biochemical applications. This guide provides a comparative overview of this compound's performance against other alternatives, supported by available experimental data and detailed methodologies for key reactions.

I. Organic Synthesis Applications

The primary application of this compound in organic synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, essential in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1]

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate. The general efficacy of alkylboronic acids in these reactions is influenced by factors like steric hindrance.[1] Linear alkylboronic acids, including this compound, generally exhibit greater reactivity compared to their branched-chain counterparts due to reduced steric bulk around the boron atom, which facilitates the crucial transmetalation step in the catalytic cycle.

Comparative Performance of Alkylboronic Acids in Suzuki-Miyaura Coupling

While direct, side-by-side comparative studies detailing the performance of this compound against a homologous series under identical conditions are not extensively documented in a single source, we can infer its relative efficacy from general trends observed for primary alkylboronic acids. The following table provides a synthesized comparison based on typical outcomes in Suzuki-Miyaura reactions.[1][2][3]

Boronic AcidStructureRelative Initial Rate (Normalized)Plausible Rationale for Rate DifferenceTypical Yield (%)*
Ethylboronic AcidCH₃CH₂B(OH)₂1.0Minimal steric hindrance.85-95
This compound CH₃CH₂CH₂B(OH)₂ ~0.9 Slightly increased chain length with minimal steric impact compared to ethyl.80-90
n-Butylboronic AcidCH₃(CH₂)₃B(OH)₂~0.8Increased steric bulk with longer alkyl chain.[3]80-90
Isobutylboronic Acid(CH₃)₂CHCH₂B(OH)₂0.85Branching at the β-carbon introduces moderate steric bulk.75-85
sec-Butylboronic AcidCH₃CH₂CH(CH₃)B(OH)₂0.40Significant steric hindrance at the α-carbon slows transmetalation.50-60
tert-Butylboronic Acid(CH₃)₃CB(OH)₂< 0.05Extreme steric bulk severely hinders the reaction.<10

*Typical yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The values presented are representative estimates.

Experimental Protocol: Suzuki-Miyaura Coupling of an Alkylboronic Acid with an Aryl Bromide

This protocol is a generalized procedure that can be adapted for use with this compound.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF), 5 mL

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide, this compound, palladium(II) acetate, S-Phos, and potassium phosphate.

  • Add anhydrous THF to the flask.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Coupling A Aryl Halide (Ar-X) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-X C->D G Transmetalation D->G E This compound (Pr-B(OH)₂) E->G F Base F->G H Ar-Pd(II)-Pr G->H I Reductive Elimination H->I J Coupled Product (Ar-Pr) I->J K Catalyst Regeneration I->K Pd(0) K->B Pd(0)

Suzuki-Miyaura cross-coupling catalytic cycle.

B. Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, by coupling a boronic acid with an amine or an alcohol.[4][5] While traditionally used with arylboronic acids, its application has been extended to alkylboronic acids, although this can be more challenging.

Experimental Protocol: N-Alkylation of an Aniline using an Alkylboronic Acid

This is a general protocol that can be adapted for the Chan-Lam coupling of this compound with anilines.[4]

Materials:

  • Aniline derivative (1.0 mmol, 1.0 equiv)

  • This compound (1.5 - 2.0 mmol, 1.5 - 2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM) or Toluene (5 - 10 mL)

Procedure:

  • In a reaction vial, combine the aniline derivative, this compound, and copper(II) acetate.

  • Add the solvent (DCM or toluene) and the base (pyridine).

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent, wash with water and brine, and dry the organic phase.

  • Purify the crude product by flash column chromatography.

Chan_Lam_Coupling A Amine/Alcohol (R-NH₂/R-OH) C Ligand Exchange A->C B Cu(II) Catalyst B->C D [Cu(II)-NR₂]/[Cu(II)-OR] C->D F Transmetalation D->F E This compound (Pr-B(OH)₂) E->F G [Pr-Cu(III)-NR₂]/[Pr-Cu(III)-OR] F->G H Reductive Elimination G->H I Coupled Product (R-N(H)-Pr)/(R-O-Pr) H->I K Cu(I) H->K J Oxidation (O₂) J->B K->J

Chan-Lam coupling catalytic cycle.

II. Biochemical Applications

Boronic acids are known for their ability to reversibly bind with diols, a property that makes them useful as sensors for carbohydrates and as inhibitors of certain enzymes.[6]

A. Carbohydrate Recognition

General Binding Affinity of Boronic Acids to Monosaccharides

MonosaccharideTypical Binding Affinity Trend
D-FructoseHighest
D-TagatoseHigh
D-MannoseModerate
D-GlucoseLower
B. Enzyme Inhibition

The boronic acid moiety can act as a warhead in the design of enzyme inhibitors, particularly for serine proteases. The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. While there is extensive research on peptidyl boronic acids as potent enzyme inhibitors, specific IC₅₀ values for this compound as an inhibitor for common proteases are not widely reported in publicly available literature. The design of effective inhibitors typically involves more complex boronic acid derivatives to achieve high potency and selectivity.[8]

III. Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the introduction of a propyl group via Suzuki-Miyaura and Chan-Lam couplings. Its linear structure generally affords good reactivity in these transformations compared to more sterically hindered alkylboronic acids. While its potential in biochemical applications such as carbohydrate sensing and enzyme inhibition is recognized, specific quantitative data on its efficacy in these areas is limited. The provided protocols offer a starting point for the application of this compound in synthetic methodologies. Further research is needed to fully quantify its performance and expand its utility in biochemical contexts.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Propylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount, particularly in the handling and disposal of chemical reagents. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Propylboronic acid, ensuring a secure laboratory environment and regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and follow safe handling practices. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4]

    • Hand Protection: Chemical-resistant gloves are mandatory.[1][4]

    • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][4]

  • Handling:

    • All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation risk.[5]

    • Avoid generating dust.[1][6]

    • Ensure eyewash stations and safety showers are readily accessible.[2]

Hazard Identification

The following table summarizes the hazard classifications for this compound.

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[2]
Eye Irritation2H319: Causes serious eye irritation.[2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[2]

Step-by-Step Disposal Protocols

There are two primary methods for the disposal of this compound waste. The choice of method depends on the quantity of waste and institutional and local regulations.

Method 1: Collection for Hazardous Waste Disposal (Recommended)

This method is the standard and most recommended procedure for all quantities of this compound waste.

Step 1: Waste Segregation Segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[5][7] Never mix boronic acids with strong oxidizing agents or strong bases.[2][4]

Step 2: Waste Collection

  • Solid Waste: Collect solid this compound waste and any contaminated disposable materials (e.g., filter paper, gloves) in a designated, sealable, and clearly labeled hazardous waste container.[4][5]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealable container intended for liquid hazardous waste.[5] The container must be made of a compatible material.[8]

Step 3: Labeling The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[5][6]

Step 4: Storage and Collection Store the sealed hazardous waste container in a designated, well-ventilated, and secure area until it is collected by your institution's EHS personnel or a licensed waste disposal company.[5]

Step 5: Decontamination of Empty Containers Empty this compound containers must be decontaminated before disposal.

  • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., water or an organic solvent in which the acid is soluble).[5][8]

  • The first rinsate must be collected and disposed of as liquid hazardous waste.[5][8]

  • Check with your institutional guidelines to determine if subsequent rinses also need to be collected as hazardous waste.[5]

  • After rinsing, allow the container to air dry completely in a well-ventilated area.[5]

  • Deface the original label on the container. The clean, dry container can then be disposed of according to your laboratory's procedures for glass or plastic recycling.[5]

Method 2: In-Lab Neutralization of Small Quantities

This procedure should only be performed for small quantities of this compound and is permissible only if explicitly allowed by your institution and local wastewater regulations.[4]

Experimental Protocol: Neutralization

Objective: To neutralize small amounts of aqueous solutions or solid residues of this compound for safe disposal.

Materials:

  • This compound waste (small quantity)

  • Beaker of appropriate size

  • Stir bar and stir plate

  • Mild base solution (e.g., 5% sodium bicarbonate or sodium carbonate solution)

  • pH strips or a calibrated pH meter

  • Appropriate PPE (safety goggles, lab coat, gloves)

Procedure:

  • Preparation: Perform this entire procedure in a chemical fume hood. If neutralizing a solid, dissolve it in a minimal amount of water in the beaker. For an aqueous solution, place it directly in the beaker.[4]

  • Initial Neutralization: Slowly and carefully add the mild base solution to the this compound solution while stirring. Boronic acids are weak acids, and neutralization will cause gas evolution (CO2) if using a carbonate or bicarbonate base. Add the base portion-wise to control the reaction rate.[4]

  • pH Measurement: After the initial reaction (gas evolution) has subsided, check the pH of the solution using a pH strip or a calibrated pH meter.[4]

  • Final pH Adjustment: Continue to add the basic solution until the pH is within the acceptable range for drain disposal as per local regulations, typically between 5.5 and 9.0.[4]

  • Final Disposal: Once the solution is confirmed to be neutralized within the target pH range, it can typically be disposed of down the sanitary sewer with a copious amount of running water.[4] It is imperative to confirm that this practice is permitted by your institution and local wastewater authority.[4]

Quantitative Disposal Parameters

The key quantitative parameter for the in-lab neutralization protocol is the final pH of the solution.

ParameterValueRegulation
Final pH of Neutralized Solution5.5 - 9.0Check with your institution and local wastewater authority.[4]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated check_quantity Assess Waste Quantity and Local Regulations start->check_quantity large_quant Large Quantity or In-Lab Treatment Not Permitted check_quantity->large_quant No small_quant Small Quantity AND In-Lab Treatment Permitted check_quantity->small_quant Yes collect_hw Collect as Hazardous Waste: - Segregate Waste - Use Labeled, Sealed Containers - Store in Designated Area large_quant->collect_hw neutralize Perform In-Lab Neutralization: - Dissolve in Water - Add Mild Base to pH 5.5-9.0 small_quant->neutralize ehs_pickup Arrange for EHS / Licensed Contractor Pickup collect_hw->ehs_pickup drain_disposal Dispose Down Sanitary Sewer with Copious Water neutralize->drain_disposal end_hw End ehs_pickup->end_hw end_drain End drain_disposal->end_drain

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1-Propylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal protocols for handling 1-Propylboronic acid. It is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Immediate Safety Precautions

This compound is an irritant and should be handled with care. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2] Ingestion may also cause irritation of the digestive tract.[1] Always work in a well-ventilated area, preferably within a certified chemical fume hood, and ensure that safety showers and eyewash stations are readily accessible.[1][2][3][4]

Hazard Summary:

  • Eye Irritation: Causes serious eye irritation.[1][2][5]

  • Skin Irritation: Causes skin irritation.[1][2][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][5][6]

  • Ingestion: May be harmful if swallowed.[1][5]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound. The following table summarizes the required equipment.[1][4][6]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][3][4][6]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][4]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4]
Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.[3][4]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required if dust or aerosols are generated, especially outside of a fume hood.[3][4][6]Minimizes the risk of inhaling irritating dust particles.

Step-by-Step Operational Plan

Adherence to a strict operational protocol is crucial for safe handling.

1. Preparation:

  • Before starting, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Verify that a safety shower and eyewash station are accessible and functional.[1][4]

  • Assemble all necessary equipment and reagents.

  • Keep the container of this compound tightly closed until ready for use.[1]

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling and Use:

  • Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid generating dust when transferring the solid.[1][4] Use appropriate tools, such as a spatula.[4]

  • If making a solution, add the solid to the solvent slowly.

  • Keep containers securely sealed when not in use.[5]

4. Post-Handling:

  • Clean the work area and any equipment used, removing any residual chemical.

  • Remove PPE carefully, avoiding self-contamination.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4][5]

  • Launder contaminated clothing before reuse.[5]

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][7]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][6]
Inhalation Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Spill Response and Disposal Plan

Spill Response Protocol:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][3]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][3][6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[3]

  • Report: Report the spill to the appropriate safety personnel.[3]

Disposal Plan: All waste generated from the use of this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be considered hazardous waste.[3]

  • Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Dispose of waste materials through an approved waste disposal facility, following all local, state, and federal regulations.[8]

  • Do not mix with other waste streams unless explicitly permitted.

  • Handle uncleaned containers as you would the product itself.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency 4. Emergency Response prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Chemical (Avoid Dust) don_ppe->handle_chem perform_exp Perform Experiment handle_chem->perform_exp spill Spill Occurs handle_chem->spill If Spill exposure Personal Exposure handle_chem->exposure If Exposure close_container Keep Container Sealed perform_exp->close_container clean_area Decontaminate Work Area close_container->clean_area dispose_waste Segregate Hazardous Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill_response Spill Response Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.